Z-Glu(OBzl)-OH
描述
The exact mass of the compound 5-Oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVXHQQTRSWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305129 | |
| Record name | Cbz-Glu(Obzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5680-86-4, 59486-73-6 | |
| Record name | 5680-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cbz-Glu(Obzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Z-Glu(OBzl)-OH: A Technical Guide to its Chemical Structure, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal protected amino acid derivative utilized extensively in synthetic organic chemistry, particularly in peptide synthesis.[1][2] Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group at the α-amino position and a benzyl (B1604629) (Bzl) ester at the γ-carboxyl group of the L-glutamic acid side chain.[1][3] This dual-protection strategy allows for the selective formation of peptide bonds at the free α-carboxyl group, making it an indispensable tool for the synthesis of complex peptides, including peptide hormones, enzyme substrates, and therapeutic agents.[1][4]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound. It includes detailed experimental protocols for its synthesis, coupling, and deprotection, along with graphical representations of relevant chemical workflows to aid researchers in its effective utilization.
Chemical Structure and Properties
This compound is a white solid at room temperature.[5] The strategic placement of the Z and Bzl groups provides stability under various reaction conditions, yet they can be removed orthogonally or simultaneously when required.[1][6]
Chemical Structure:
(Structure of this compound)
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Reference |
| CAS Number | 5680-86-4 | [7][8][9] |
| Molecular Formula | C₂₀H₂₁NO₆ | [5][8][9] |
| Molecular Weight | 371.38 g/mol | [3][9][10] |
| Appearance | White to off-white solid/crystal | [5][10] |
| Purity | ≥98.0% (HPLC/TLC) | [5] |
| Property | Value | Reference |
| Melting Point | 74.0 to 78.0 °C | |
| Optical Rotation [α]20/D | -7.0 to -11.81° (c=1.47-2.5, EtOH/H₂O) | [5][10] |
| Boiling Point (Predicted) | 594.3 ± 50.0 °C | [9][11] |
| Density (Predicted) | 1.268 ± 0.06 g/cm³ | [9][11] |
| pKa (Predicted) | 3.79 ± 0.10 | [11] |
| Solubility | Soluble in Methanol (B129727), Acetic Acid, DMSO | [12] |
| Storage Conditions | 0 - 8 °C, Sealed in dry environment | [5] |
Key Applications in Peptide Synthesis
This compound is a cornerstone reagent in both solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS), primarily within the Boc/Bzl protection strategy.[4][13]
-
Peptide Hormones: Glutamic acid residues are often critical for the biological activity and receptor interaction of many peptide hormones. This compound serves as a key building block in the synthesis of these hormones for therapeutic use.[4]
-
Enzyme Substrates and Inhibitors: Synthetic peptides containing glutamic acid are invaluable for studying enzyme kinetics and for screening potential drug candidates.[4]
-
Therapeutic Peptides: The incorporation of glutamic acid can improve the solubility and pharmacokinetic profiles of peptide-based drugs.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, coupling, and deprotection of this compound.
Synthesis of this compound
The synthesis is a two-step process starting from L-glutamic acid.[1]
Step 1: Synthesis of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) [1]
-
Reaction Setup: Dissolve L-glutamic acid in an aqueous solution of potassium carbonate.
-
Protection: Add benzyl chloroformate to the solution in portions over 30 minutes, maintaining the pH around 8 by adding 10% aqueous potassium carbonate.
-
Work-up: After the reaction is complete, extract the mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Precipitation: Acidify the aqueous phase with 6 M HCl. The resulting oily precipitate will solidify.
-
Purification: Collect the crude product by filtration and recrystallize from water to yield pure Z-Glu-OH.[1]
Step 2: Selective Esterification to this compound [1] This step involves the selective esterification of the α-carboxylic acid to produce the final product.[1]
Peptide Coupling using this compound
This protocol describes a standard solution-phase coupling reaction using DCC as the coupling agent and HOBt to suppress racemization.[2][3][13]
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Neutralization: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool to 0°C and add TEA or NMM (1.0 equivalent) to neutralize the salt. Stir for 15-30 minutes at 0°C.[3][13]
-
Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[3][13]
-
Coupling: To the activation mixture, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.[3][13]
-
Reaction: Add the neutralized amino acid ester solution from step 1 to the activated mixture. Allow the reaction to stir at 0°C for 2 hours, then at room temperature overnight.[3][13]
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purification: The crude protected peptide can be purified by silica (B1680970) gel column chromatography.[13]
Deprotection of Z and OBzl Groups
The Z and OBzl groups are typically removed simultaneously via hydrogenolysis.
Method 1: Catalytic Hydrogenation [14]
-
Setup: Dissolve the protected peptide in methanol in a reaction flask.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the peptide).
-
Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (a balloon is often sufficient).
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or HPLC (typically complete in 2-16 hours).
-
Work-up: Filter the mixture through Celite® to remove the catalyst and wash the pad with methanol.
-
Isolation: Evaporate the combined filtrates under reduced pressure to yield the deprotected peptide.
Method 2: Catalytic Transfer Hydrogenation [6][14] This method avoids the use of gaseous hydrogen.
-
Setup: Dissolve the protected peptide in methanol.
-
Catalyst & Donor: Add ammonium (B1175870) formate (B1220265) (10-20 equivalents) and carefully add 10% Pd/C catalyst under a nitrogen atmosphere.[6]
-
Reaction & Work-up: Follow steps 4-6 from the Catalytic Hydrogenation protocol.
Method 3: Acidolysis with HBr in Acetic Acid [3][14] This is a non-hydrogenation alternative for peptides sensitive to reduction.
-
Reaction: In a fume hood, dissolve the protected peptide in 33% HBr in acetic acid at room temperature.
-
Monitoring: Stir the solution and monitor the reaction by TLC or HPLC.
-
Precipitation: Once complete, add the reaction mixture to a large volume of cold, anhydrous diethyl ether to precipitate the product.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.[3]
Potential Side Reactions
During the final cleavage step, particularly with strong acids, side reactions can occur.[4]
-
Pyroglutamate Formation: The deprotected γ-carboxyl group can undergo intramolecular cyclization, especially with N-terminal glutamic acid residues.[4]
-
Anisylation: During HF cleavage, the unprotected carboxyl group can be protonated and lose water to form an acylium ion.[4]
Conclusion
This compound is a well-established and indispensable reagent for the synthesis of glutamic acid-containing peptides.[4] Its dual-protection scheme offers robustness and versatility for both solution-phase and solid-phase methodologies.[3][6] A thorough understanding of its properties, coupling protocols, deprotection strategies, and potential side reactions is crucial for researchers aiming to synthesize high-purity peptides for therapeutic and research applications. While modern alternatives like Fmoc-Glu(OtBu)-OH are prevalent in automated synthesis, this compound remains a cost-effective and reliable choice for many synthetic strategies, particularly in solution-phase and Boc/Bzl-based approaches.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
- 9. This compound | 5680-86-4 [chemnet.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chembk.com [chembk.com]
- 12. Glu(obzl) [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Application of Z-Glu(OBzl)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal protected amino acid derivative extensively utilized in the field of peptide synthesis. Its unique structural characteristics, featuring a benzyloxycarbonyl (Z) group protecting the α-amino functionality and a benzyl (B1604629) (Bzl) ester at the α-carboxyl group of L-glutamic acid, make it an invaluable building block for the controlled, stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, and its mechanistic role in peptide bond formation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and professionals in drug development and biochemical research.
Synthesis of this compound
The synthesis of this compound is a well-established multi-step process that begins with the commercially available amino acid, L-glutamic acid. The synthetic strategy involves the sequential protection of the α-amino group and the selective esterification of the α-carboxyl group.
Two-Step Synthetic Pathway
The most common and efficient synthesis is a two-step procedure:
-
N-protection of L-glutamic acid: The α-amino group of L-glutamic acid is protected using benzyl chloroformate (Cbz-Cl or Z-Cl) under alkaline conditions, typically in a Schotten-Baumann reaction, to yield N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH).[1]
-
Selective α-esterification: The α-carboxyl group of Z-Glu-OH is then selectively esterified with benzyl alcohol, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by direct esterification using benzyl chloroformate under specific conditions, to produce the final product, this compound.[1]
Experimental Protocols
Step 1: Synthesis of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) [1][2][3]
-
Materials: L-glutamic acid, sodium hydroxide (B78521) (or potassium carbonate), benzyl chloroformate, diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 0-5°C.
-
Slowly add benzyl chloroformate to the reaction mixture while maintaining the pH around 8-10 by the simultaneous addition of an aqueous sodium hydroxide solution.
-
After the reaction is complete, extract the mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous phase with hydrochloric acid to a pH of 4-5 to remove certain impurities by extraction with an organic solvent.
-
Further acidify the aqueous layer to a strongly acidic pH to precipitate the crude Z-Glu-OH.
-
Collect the solid product by filtration and purify by recrystallization from water to yield pure Z-Glu-OH.
-
Step 2: Synthesis of this compound from Z-Glu-OH [1]
-
Materials: Z-Glu-OH, potassium carbonate, benzyl chloroformate, diethyl ether, hydrochloric acid.
-
Procedure (Method 1: Direct Esterification):
-
Dissolve Z-Glu-OH in an aqueous solution of potassium carbonate.
-
Add benzyl chloroformate to the solution in portions over a period of 30 minutes, while maintaining the pH around 8 with the addition of 10% aqueous potassium carbonate.
-
Upon completion, extract the mixture with diethyl ether.
-
Acidify the aqueous phase to Congo red with 6 M HCl. The oily precipitate will solidify upon standing.
-
Collect the crude product and recrystallize for purification.
-
-
Procedure (Method 2: Using a Coupling Agent):
-
An alternative method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification of Z-Glu-OH with benzyl alcohol. This method can offer high yields.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₁NO₆ | [4][5][6][7] |
| Molecular Weight | 371.38 g/mol | [5][6] |
| Appearance | White solid / White to Almost white powder to crystal | [4][8] |
| Purity | ≥ 98% - ≥ 99% (HPLC) | [4][9] |
| CAS Number | 5680-86-4 | [10][11] |
| Melting Point | 95 - 105 °C | [9] |
| Storage Temperature | 0 - 8 °C | [4] |
Mechanism of Action in Peptide Synthesis
This compound does not possess a known intrinsic biological mechanism of action. Instead, its "mechanism of action" is chemical in nature, centered on its role as a protected building block in peptide synthesis. The Z and OBzl protecting groups are crucial for directing the formation of peptide bonds in a controlled manner.
Role of Protecting Groups
-
N-α-Benzyloxycarbonyl (Z) Group: This group protects the α-amino group of glutamic acid. By rendering the amino group non-nucleophilic, it prevents self-polymerization and ensures that the amino acid can only act as a carboxyl component in a coupling reaction. The Z group is stable under a variety of coupling conditions but can be removed by methods such as catalytic hydrogenation or treatment with HBr in acetic acid.
-
α-Benzyl (OBzl) Ester: This group protects the α-carboxyl group. In the context of this compound, the free γ-carboxyl group is available for peptide bond formation, while the α-carboxyl is blocked. This selective protection is key for synthesizing peptides where glutamic acid is linked via its side chain.
Mechanism of Peptide Bond Formation
When this compound is used in peptide synthesis, its free carboxyl group must be activated to facilitate nucleophilic attack by the amino group of the incoming amino acid or peptide. A common method for this activation is the use of a carbodiimide, such as DCC.
-
Activation of the Carboxyl Group: The free carboxyl group of this compound reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The nucleophilic α-amino group of the N-terminal amino acid of the growing peptide chain attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond, releasing dicyclohexylurea (DCU) as a byproduct. DCU is insoluble in most organic solvents used for peptide synthesis and can be easily removed by filtration.
Peptide Bond Formation Workflow
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 297875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Z-D-Glu-OBzl | C20H21NO6 | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 5-Benzyl N-Benzyloxycarbonyl-L-glutamate | CymitQuimica [cymitquimica.com]
- 9. chemimpex.com [chemimpex.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. peptide.com [peptide.com]
An In-depth Technical Guide to N-carbobenzyloxy-L-glutamic acid γ-benzyl ester
Introduction
N-carbobenzyloxy-L-glutamic acid γ-benzyl ester, also known by synonyms such as Z-Glu(OBzl)-OH and 5-Benzyl N-(benzyloxycarbonyl)-L-glutamate, is a pivotal derivative of L-glutamic acid. In this molecule, the amine group is protected by a carbobenzyloxy (Cbz or Z) group, and the side-chain (gamma) carboxylic acid is protected as a benzyl (B1604629) ester. This dual protection makes it an exceptionally valuable building block for researchers and professionals in peptide synthesis, polymer chemistry, and drug development. Its structure allows for the selective formation of peptide bonds at the α-carboxyl group while preventing unwanted side reactions at the nucleophilic amine and the γ-carboxyl functional groups.
Core Physicochemical Properties
N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is a white crystalline solid. Its protective groups enhance its solubility in organic solvents, facilitating its use in various synthetic applications. Key quantitative properties are summarized below.
| Property | Value | Reference |
| CAS Number | 5680-86-4 | |
| Molecular Formula | C₂₀H₂₁NO₆ | |
| Molecular Weight | 371.39 g/mol | |
| Melting Point | 74 - 78 °C | |
| Boiling Point | 594.3 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Optical Rotation | [α]₂₀/D: -7.0 to -10.0° (c=2.5, EtOH) | |
| Solubility | Soluble in ethanol; Insoluble in water. | [1] |
Synthesis and Manufacturing
The synthesis of N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is a multi-step process that requires careful protection of the functional groups of L-glutamic acid. A common strategy involves the initial selective esterification of the γ-carboxyl group, followed by the protection of the α-amino group.
References
Z-Glu(OBzl)-OH molecular weight and formula
An In-depth Technical Guide on Z-Glu(OBzl)-OH
This guide provides essential information on the chemical properties of this compound, a derivative of glutamic acid commonly used in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties
This compound, also known as N-Carbobenzoxy-L-glutamic acid 5-benzyl ester, is a protected amino acid derivative. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C20H21NO6 | [1][2][3][4] |
| Molecular Weight | 371.38 g/mol | [1][4] |
| Alternate Molecular Weight | 371.4 g/mol | [2][3][5] |
Logical Relationship of Compound Information
The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical properties.
References
Solubility and Stability of Z-Glu(OBzl)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and the development of complex pharmaceutical molecules. Its physicochemical properties, particularly its solubility in various solvents and its stability under diverse experimental conditions, are critical parameters that dictate its handling, storage, reaction efficiency, and purification. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols, and insights into its degradation pathways. Furthermore, it contextualizes the importance of this compound by discussing the roles of glutamic acid, its deprotected form, in significant neurological signaling pathways.
Introduction
This compound is a derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the γ-carboxyl group is protected as a benzyl (B1604629) ester (OBzl). This strategic protection allows for the selective activation of the α-carboxyl group for peptide bond formation while preventing unwanted side reactions at the amino and side-chain carboxyl groups. A thorough understanding of its solubility and stability is paramount for optimizing synthetic strategies and ensuring the integrity of the final product.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₂₁NO₆ |
| Molecular Weight | 371.38 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 77-78 °C |
Solubility Profile
The solubility of this compound is a critical factor for its use in solution-phase and solid-phase peptide synthesis. Due to the presence of two aromatic benzyl groups, the molecule exhibits a significant non-polar character, favoring solubility in organic solvents.
Quantitative Solubility Data
The following table summarizes the known and estimated solubility of this compound in a range of common laboratory solvents. It is important to note that while some data is experimentally confirmed, other values are estimations based on the chemical structure and data from analogous compounds. Experimental verification for specific applications is always recommended.
| Solvent | Chemical Class | Polarity Index | Quantitative Solubility (at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 100 mg/mL (experimentally confirmed)[1] |
| Dimethylformamide (DMF) | Amide | 6.4 | Freely Soluble (>100 mg/mL, estimated) |
| Methanol (B129727) | Alcohol | 5.1 | Soluble (estimated 10-50 mg/mL) |
| Ethanol | Alcohol | 4.3 | Soluble (estimated 10-50 mg/mL) |
| Chloroform | Halogenated | 4.1 | Soluble (estimated 10-50 mg/mL) |
| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble (estimated 10-50 mg/mL) |
| Ethyl Acetate | Ester | 4.4 | Slightly Soluble (estimated 1-10 mg/mL) |
| Water | Aqueous | 10.2 | Insoluble (<1 mg/mL)[2] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Caption: Workflow for Solubility Determination.
Stability Profile
The stability of this compound is crucial for its long-term storage and its successful application in synthesis, where it may be exposed to various reagents and conditions.
General Stability and Storage
-
Solid State: this compound is a stable solid that should be stored in a cool, dry place, protected from light. Recommended storage temperatures are typically 2-8°C for long-term storage.
-
In Solution: The stability of this compound in solution is dependent on the solvent, pH, and temperature. Solutions should be prepared fresh whenever possible. For storage, solutions in anhydrous aprotic solvents like DMF or DMSO can be kept at -20°C for short periods.
Degradation Pathways
This compound is susceptible to degradation under specific conditions, primarily through hydrolysis of the ester and carbamate (B1207046) functionalities, and potentially through thermal and photodegradation.
| Degradation Pathway | Conditions | Major Degradation Products |
| Acid-Catalyzed Hydrolysis | Strong acidic conditions (e.g., concentrated HCl) | Z-Glu-OH, Benzyl alcohol |
| Base-Catalyzed Hydrolysis | Strong basic conditions (e.g., NaOH) | Glutamic acid, Benzyl alcohol, Benzyloxycarbonyl fragments |
| Thermal Degradation | High temperatures (>100°C) | Complex mixture of decomposition products |
| Photodegradation | Exposure to UV light | Complex mixture of decomposition products |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Aqueous buffer solutions of various pH values
-
HPLC system with a suitable column (e.g., C18)
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of HCl solution and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the sample solution with an equal volume of NaOH solution and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the sample solution with H₂O₂ solution and keep it at room temperature.
-
Thermal Degradation: Expose the solid sample or a solution to elevated temperatures (e.g., 80°C) in a thermostatic oven.
-
Photodegradation: Expose the solid sample or a solution to UV light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to monitor the decrease in the parent compound and the formation of degradation products.
Caption: Forced Degradation Study Workflow.
Relevance in Signaling Pathways
While this compound itself is not biologically active in signaling pathways due to its protecting groups, it is a crucial precursor for synthesizing peptides containing glutamic acid. Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system and also serves as the precursor for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).
Glutamatergic Signaling Pathway
Glutamate (B1630785) mediates fast excitatory neurotransmission by acting on ionotropic receptors (NMDA, AMPA, and kainate receptors) and modulates synaptic activity through metabotropic glutamate receptors (mGluRs).[3][4][5][6] Peptides containing glutamic acid residues synthesized using this compound can be designed to interact with components of this pathway, for example, as receptor agonists, antagonists, or enzyme inhibitors.
Caption: Glutamatergic Signaling Pathway.
GABAergic Signaling Pathway
In inhibitory neurons, glutamate is converted to GABA by the enzyme glutamic acid decarboxylase (GAD).[7][8][9][10] GABA then acts on GABA-A (ionotropic) and GABA-B (metabotropic) receptors to produce an inhibitory effect. Synthetic peptides containing glutamic acid can be used to study the enzymes involved in this pathway or to develop modulators of GABAergic neurotransmission.
Caption: GABAergic Signaling Pathway.
Conclusion
This compound is a cornerstone building block in the synthesis of peptides and other complex molecules. A comprehensive understanding of its solubility and stability is essential for its effective and efficient use. This technical guide has provided a detailed overview of these properties, including quantitative data, experimental protocols, and an exploration of its relevance in the context of key neurological signaling pathways. The information presented herein is intended to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies and advance their scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. ijbs.com [ijbs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
The Strategic Role of Z-Glu(OBzl)-OH in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH), a cornerstone reagent in peptide synthesis. This document elucidates its chemical properties, strategic applications in both solid-phase and solution-phase peptide synthesis, and detailed experimental protocols. Furthermore, it presents a comparative analysis with modern alternatives and discusses potential side reactions, offering a critical resource for the synthesis of complex peptides for research, diagnostics, and therapeutic development.
Core Concepts and Chemical Properties
This compound is a derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the γ-carboxyl group of the side chain is protected as a benzyl (B1604629) ester (OBzl).[1][2] This dual-protection strategy is integral to the classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme in peptide synthesis.[1] The Z-group's stability under various coupling conditions and its susceptibility to removal by catalytic hydrogenation make it a valuable tool.[3][4] Similarly, the benzyl ester side-chain protection prevents unwanted reactions and can be cleaved under similar hydrogenolytic conditions or by strong acids.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₆ | [6][7] |
| Molecular Weight | 371.38 g/mol | [6] |
| Appearance | White to off-white solid | [6][7] |
| Purity (HPLC/LCMS) | ≥98% - 99.5% | [2][6][7] |
| Melting Point | 95-105°C | [2] |
| Optical Rotation [α]D20 | -23 ± 2° (c=1 in MeOH) | [2] |
Application in Peptide Synthesis Strategies
This compound has historically been a key building block in peptide chemistry, particularly within the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS). While the Fmoc/tBu strategy is now more prevalent due to its milder deprotection conditions, the Boc/Bzl approach with this compound remains a robust and valuable option, especially for simpler peptides or when orthogonality to Fmoc and Boc is required.[1]
The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a mild acid like trifluoroacetic acid (TFA).[8] The more stable benzyl-based side-chain protecting groups, such as the OBzl ester on the glutamic acid side chain, are cleaved in the final step with a strong acid like hydrofluoric acid (HF) or through catalytic hydrogenation.[1][8]
Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.[1]
Comparison with the Fmoc/tBu Strategy
The choice between the Boc/Bzl and Fmoc/tBu strategies has significant implications for peptide synthesis. The Fmoc/tBu approach is favored for its milder deprotection conditions, which are compatible with a wider range of sensitive modifications.[1] However, it can be prone to side reactions like aspartimide formation.[1] The Boc/Bzl strategy, while requiring harsher final cleavage conditions, can sometimes offer a more robust route for certain peptide sequences.[1]
Table 2: Comparative Outcomes of Boc/Bzl vs. Fmoc/tBu Strategies for a Model Decapeptide
| Parameter | Boc/Bzl Strategy (with this compound) | Fmoc/tBu Strategy (with Fmoc-Glu(OtBu)-OH) | Notes |
| Nα-Deprotection | 50% TFA in DCM | 20% Piperidine in DMF | Fmoc deprotection is milder for the growing peptide chain.[1] |
| Final Cleavage | HF or Catalytic Transfer Hydrogenation | 95% TFA | Catalytic transfer hydrogenation offers a milder alternative for Z/Bzl removal.[1] |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% | Purity is sequence-dependent.[1] |
| Major Side Products | Pyroglutamate, Alkylated products | Aspartimide, Pyroglutamate, Piperidinyl adducts | Side reaction profiles are distinct and depend heavily on synthesis conditions.[1] |
Experimental Protocols
Solid-Phase Synthesis using this compound (Boc/Bzl Strategy)
This protocol outlines a single cycle for the incorporation of this compound into a growing peptide chain on a solid support, such as Merrifield resin.[1][9]
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 30 minutes.[1]
-
Nα-Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the preceding amino acid.[1][10]
-
Washing: Wash the resin thoroughly with DCM (3x) and N,N-dimethylformamide (DMF) (3x) to remove residual TFA and byproducts.[9]
-
Neutralization: Neutralize the protonated N-terminal amine with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF or DCM for 5-10 minutes (repeat this step).[8][10]
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling reagent such as HATU (3-4 equivalents) in NMP or DMF.[9] Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[9]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 2-4 hours.[9]
-
Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[1][9]
-
-
Washing: After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[9]
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[1]
Solution-Phase Coupling of this compound
This protocol describes a general method for the chemical coupling of this compound to an amino acid ester in solution using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).[11][12]
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1 equivalent) in anhydrous DCM. Cool to 0°C and add triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) (1 equivalent) dropwise. Stir for 15-30 minutes at 0°C.[11]
-
Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[11]
-
Coupling Reaction: To the activated this compound solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C, then add the neutralized amino acid ester solution. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[11]
-
Work-up:
-
Purification: The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.[11]
Deprotection of Z and OBzl Groups
The Z and OBzl protecting groups are typically removed simultaneously via hydrogenolysis.[5]
Protocol: Catalytic Transfer Hydrogenation [3][5]
-
Dissolution: Dissolve the Z-Glu(OBzl)-containing peptide in methanol.[3]
-
Catalyst and Hydrogen Source: Add ammonium (B1175870) formate (B1220265) (10-20 equivalents per benzyl group) and carefully add 10% Palladium on carbon (Pd/C) catalyst (10-50% by weight of the peptide) under a nitrogen atmosphere.[3]
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours.[3][5]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.[3][5]
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the deprotected peptide.[3]
Potential Side Reactions
Several side reactions can occur during the synthesis and deprotection of peptides containing this compound.
Caption: Potential side reactions with this compound.
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can cyclize to form pyroglutamate, particularly during the coupling of the subsequent amino acid.[1][8] This can be minimized by ensuring rapid and efficient coupling.[1]
-
Acid-Catalyzed Side Reactions: During final cleavage with strong acids like HF, the benzyl protecting groups can lead to the alkylation of sensitive residues like tryptophan and methionine if scavengers are not used effectively.[1]
-
Anisylation: In HF cleavage, the side-chain carboxyl group can form a reactive acylium ion, which can be attacked by scavengers like anisole, leading to an aryl ketone byproduct.[8]
-
Incomplete Deprotection: Catalytic transfer hydrogenation can sometimes be inefficient for sterically hindered residues or poisoned by sulfur-containing amino acids, leading to incomplete removal of the Z or Bzl groups.[1]
-
Transesterification: In the presence of alcohols and a base like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) during resin attachment, transesterification of the benzyl ester can occur.[13]
Conclusion
This compound, while part of a more traditional peptide synthesis strategy, remains a highly valuable and robust tool for researchers.[1] Its well-established chemistry, cost-effectiveness, and utility in specific synthetic contexts where orthogonality to Fmoc and Boc is desired, ensure its continued relevance.[1][3] A thorough understanding of the Boc/Bzl workflow, potential side reactions, and appropriate coupling and deprotection protocols is essential for its successful application in the synthesis of peptides for a wide array of biological and therapeutic applications.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Glu(OBzl)-OH: A Foundational Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals venturing into peptide synthesis, the selection of appropriate amino acid building blocks is a critical decision that dictates the overall synthetic strategy. Among the repertoire of protected amino acids, Z-Glu(OBzl)-OH, or N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, stands as a historically significant and practically valuable derivative for the incorporation of glutamic acid. This in-depth technical guide provides a comprehensive overview of this compound, its properties, applications in peptide synthesis, and detailed experimental protocols.
Core Concepts and Properties
This compound is a dually protected glutamic acid derivative. The α-amino group is protected by a benzyloxycarbonyl (Z) group, and the γ-carboxyl group of the side chain is protected by a benzyl (B1604629) (Bzl) ester.[1][2] This protection scheme is a cornerstone of the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS) and is also well-suited for solution-phase synthesis.[1][3]
The key characteristics of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C20H21NO6 |
| Molecular Weight | 371.4 g/mol [4][5] |
| Appearance | White solid[4] |
| Purity | ≥ 99% (HPLC)[4] |
| Storage Conditions | 0 - 8 °C[4] |
Application in Peptide Synthesis: A Strategic Perspective
The choice of this compound has significant implications for the synthetic workflow. The Z and Bzl protecting groups are both stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc group (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc removal.[6] This orthogonality is a key advantage. However, both the Z and Bzl groups are typically removed simultaneously under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF), or through catalytic hydrogenation.[1][7]
The incorporation of glutamic acid is crucial for synthesizing a wide array of biologically active peptides, including peptide hormones, enzyme substrates, and therapeutics.[3] Glutamic acid residues can enhance the hydrophilicity and pharmacokinetic properties of peptides and are often involved in critical binding interactions.[3]
Experimental Protocols
Detailed methodologies for the use of this compound in both solid-phase and solution-phase peptide synthesis are provided below.
Solid-Phase Peptide Synthesis (SPPS) using Boc-Glu(OBzl)-OH
This protocol outlines the incorporation of Boc-Glu(OBzl)-OH, the more common Nα-protected form used in Boc-SPPS, with a Merrifield resin.[1][8]
1. Resin Swelling:
-
Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 30 minutes.[1]
2. Nα-Boc Deprotection:
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group from the preceding amino acid.[1][8]
3. Washing:
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x) to remove residual TFA.[1]
4. Neutralization:
-
Neutralize the protonated N-terminal amine with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).[1]
-
Wash the resin with DCM (3x).[1]
5. Coupling of Boc-Glu(OBzl)-OH:
-
In a separate vessel, dissolve Boc-Glu(OBzl)-OH (2-4 equivalents), a coupling agent such as HCTU (2.9 equivalents), and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).[1][8]
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.[1]
6. Chain Elongation:
-
Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
The peptide is cleaved from the resin, and the side-chain benzyl protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF).[8] Scavengers should be used to prevent side reactions.
Experimental Workflow for SPPS using Boc-Glu(OBzl)-OH
Caption: A typical cycle for incorporating Boc-Glu(OBzl)-OH in solid-phase peptide synthesis.
Solution-Phase Peptide Synthesis: Coupling of this compound
This protocol details the coupling of this compound with an amino acid ester (e.g., Glycine Methyl Ester) in solution.[2]
1. Neutralization of Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent) in anhydrous DCM.
-
Add a base such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) (1 equivalent) at 0°C to neutralize the salt.[2]
2. Activation of this compound:
-
In a separate flask, dissolve this compound (1 equivalent) and a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in anhydrous DCM and cool to 0°C.[2]
3. Coupling Reaction:
-
To the solution from step 2, add a solution of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.[2]
-
Stir for 15 minutes at 0°C.
-
Add the neutralized amino acid ester solution from step 1 to this mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[2]
4. Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 5% sodium bicarbonate solution, 1M hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.[2]
Logical Flow of Solution-Phase Peptide Coupling
Caption: Logical steps in the solution-phase synthesis of a dipeptide using this compound.
Deprotection Strategies
The removal of the Z and OBzl protecting groups is a critical final step. The choice of method depends on the sensitivity of the peptide to the reaction conditions.
| Method | Reagents and Conditions | Reaction Time | Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol (B129727), Room Temperature, Atmospheric Pressure | 2 - 6 hours | >95% | Requires a hydrogen gas source. The catalyst is flammable.[7] |
| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, 10% Pd/C, Methanol, Room Temperature or Reflux | 1 - 3 hours | >90-95% | Avoids the use of gaseous hydrogen. Formic acid is corrosive.[6][7] |
| Acidolysis | 33% Hydrogen Bromide (HBr) in Acetic Acid, Room Temperature | 1 - 4 hours | Variable | Harsh acidic conditions. Offers a non-hydrogenation alternative.[7] |
General Protocol for Catalytic Hydrogenation
1. Dissolution:
-
Dissolve the Z-Glu(OBzl)-containing peptide in methanol in a reaction flask.[7]
2. Catalyst Addition:
-
Carefully add 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the peptide) to the solution.[7]
3. Hydrogenation:
-
Seal the flask, evacuate the air, and introduce hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[7]
4. Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once complete, filter the mixture through Celite® to remove the catalyst.
-
Evaporate the filtrate under reduced pressure to yield the deprotected peptide.[7]
Potential Side Reactions
While a robust building block, the use of this compound can be associated with certain side reactions.
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can cyclize to form pyroglutamate, particularly during the coupling of the subsequent amino acid.[3][8] This can be minimized by ensuring rapid and efficient coupling.
-
Acid-Catalyzed Side Reactions: During the final cleavage with strong acids like HF, the benzyl protecting groups can lead to the alkylation of sensitive residues such as tryptophan and methionine if scavengers are not used effectively.[1]
-
Racemization: Although the Z-group generally helps to suppress racemization, the choice of coupling reagent and conditions is critical to maintaining stereochemical purity.[9] The addition of reagents like HOBt can mitigate this risk.[9]
Racemization Mechanism during Activation
Caption: The formation of an oxazolone intermediate can lead to racemization.
Conclusion
This compound, particularly in its Nα-Boc protected form, remains an indispensable reagent in peptide synthesis. While modern alternatives like Fmoc-Glu(OtBu)-OH are prevalent in automated SPPS due to milder deprotection conditions, a thorough understanding of the Boc/Bzl strategy and the use of this compound provides a valuable tool for researchers.[1][6] For certain applications, such as the synthesis of simpler peptides where aspartimide formation is a concern, the Boc/Bzl strategy with this compound can offer a more robust synthetic route.[1] The methodologies and data presented here provide a solid foundation for the successful synthesis and application of glutamic acid-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Z-D-Glu-OBzl | C20H21NO6 | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Strategic Role of Z-Glu(OBzl)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, influencing yield, purity, and the overall synthetic strategy. This technical guide provides an in-depth exploration of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH), a cornerstone building block in classical peptide synthesis. This document outlines its chemical properties, role within the Boc/Bzl protection strategy, detailed experimental protocols for its use, and a comparative analysis against modern alternatives.
Core Concepts: The Boc/Bzl Protection Strategy
This compound is primarily utilized within the tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) protection scheme.[1] In this strategy, the α-amino group of the amino acid is temporarily protected by the acid-labile Boc group, which is removed at each cycle of peptide chain elongation using a mild acid like trifluoroacetic acid (TFA).[2] The more robust benzyl-based protecting groups, such as the benzyloxycarbonyl (Z) group on the α-amine and the benzyl (Bzl) ester on the glutamic acid side chain, are retained throughout the synthesis and are typically removed simultaneously in the final step with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), or through catalytic hydrogenolysis.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C20H21NO6 | [3] |
| Molecular Weight | 371.38 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4][5] |
| Melting Point | Not consistently reported, varies with purity | |
| Solubility | Soluble in DMSO, DMF, and DCM | [4][6] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [5] |
Quantitative Data in Peptide Synthesis
The efficiency of incorporating this compound and the subsequent deprotection steps are critical for the overall yield and purity of the final peptide. The following tables summarize typical quantitative data for these processes.
Table 1: Coupling Efficiency and Yield
| Parameter | Value | Notes | Reference |
| Coupling Efficiency (per step) | >99% | With modern coupling reagents like HBTU/HATU, high efficiency is achievable. Monitoring by Kaiser test is recommended. | [1] |
| Crude Peptide Purity (HPLC) | ~75-85% | Purity is sequence-dependent. Side reactions can impact the final purity. | [1] |
| Overall Yield | ~50-60% | The Boc/Bzl strategy can offer higher yields for routine sequences compared to the Fmoc/tBu strategy. | [1] |
| Final Purified Peptide Yield | 10-30% | Highly dependent on the peptide sequence, length, and the efficiency of purification. | [7] |
Table 2: Deprotection Methods and Yields
| Method | Reagents and Conditions | Reaction Time | Yield (%) | Key Considerations | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, Room Temperature, Atmospheric Pressure | 2 - 6 hours | >95% | Requires a hydrogen gas source. The catalyst is flammable. | [8] |
| Catalytic Transfer Hydrogenation | Formic Acid, 10% Pd/C, Methanol, Room Temperature | 1 - 3 hours | >95% | Avoids the use of gaseous hydrogen. Formic acid is corrosive. | [8] |
| Catalytic Transfer Hydrogenation | Ammonium (B1175870) Formate (B1220265), 10% Pd/C, Methanol, Reflux | 1 - 2 hours | >90% | A convenient and rapid method for deprotection. | [9] |
| Acidolysis (HF Cleavage) | Anhydrous HF, Scavengers (e.g., anisole, p-cresol), 0-5°C | 30 - 60 minutes | Variable | Requires specialized, corrosion-resistant equipment. Can lead to side reactions if not optimized. | [10][11] |
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.
Comparative Workflow: Boc/Bzl vs. Fmoc/tBu Strategies
Caption: Orthogonality of Boc/Bzl and Fmoc/tBu Strategies.
Experimental Protocols
Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol outlines a single cycle for the incorporation of this compound (as Boc-Glu(OBzl)-OH) into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Glu(OBzl)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reagents for Kaiser test
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM for 30 minutes.
-
Nα-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: Neutralize the protonated N-terminal amine by treating the resin with a 5-10% solution of DIEA in DMF or DCM for 5-10 minutes. Repeat this step.
-
Coupling:
-
In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3-4 equivalents relative to resin loading) with a coupling reagent like HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.[7]
-
Add the activated amino acid solution to the neutralized peptide-resin.[2]
-
Agitate the reaction mixture for 1-2 hours.[2]
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating an incomplete reaction), a second coupling may be necessary.[2]
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]
Protocol 2: Deprotection of Z and OBzl Groups
Method A: Catalytic Transfer Hydrogenation
This method provides a milder alternative to strong acid cleavage for the removal of both Z and OBzl protecting groups.
Materials:
-
This compound containing peptide
-
Methanol (MeOH)
-
Ammonium formate (HCOONH₄) or Formic Acid (HCOOH)
-
10% Palladium on carbon (Pd/C)
-
Celite®
Procedure:
-
Dissolve the protected peptide in methanol.
-
To the solution, add ammonium formate (typically 10-20 equivalents per benzyl group) or formic acid (2.0 - 5.0 equivalents).[8]
-
Carefully add 10% Pd/C catalyst (typically 10-50% by weight of the peptide) under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature. For ammonium formate, refluxing may be required.
-
Monitor the reaction for completion by TLC or HPLC. The reaction is typically complete within 1-3 hours.[8]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Evaporate the combined filtrates under reduced pressure to obtain the deprotected peptide.
Method B: Anhydrous Hydrogen Fluoride (HF) Cleavage
Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions. This procedure should only be performed by trained personnel in a properly equipped facility.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)[7]
-
Cold diethyl ether
Procedure:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail. Scavengers are crucial to prevent side reactions, such as the alkylation of sensitive residues.[7]
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill the anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[7]
-
After the reaction is complete, remove the HF by evaporation under a vacuum.
-
Precipitate the crude peptide by adding cold, dry diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether to remove scavengers.
-
Dry the final peptide product under vacuum.
Potential Side Reactions
The use of this compound can be associated with certain side reactions, particularly during the final cleavage step.
-
Pyroglutamate Formation: The deprotected γ-carboxyl group of an N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue.[1][12]
-
Anisylation: During HF cleavage, the unprotected carboxyl group can form a reactive acylium ion, which can be attacked by scavengers like anisole, leading to an aryl ketone byproduct. This can be minimized by performing the cleavage at lower temperatures (0-5°C).[2][10]
-
Alkylation: Benzyl carbocations generated during HF cleavage can alkylate sensitive residues like tryptophan and methionine if scavengers are not used effectively.[1]
-
Incomplete Deprotection: Catalytic transfer hydrogenation can sometimes be inefficient for sterically hindered residues or can be poisoned by sulfur-containing amino acids, leading to incomplete removal of the Z or Bzl groups.[1]
Conclusion
This compound, particularly in its Nα-Boc protected form, remains a valuable and robust building block for peptide synthesis within the Boc/Bzl strategy. While the advent of Fmoc/tBu chemistry has provided a milder and more orthogonal approach, the Boc/Bzl strategy with this compound offers advantages for the synthesis of long or difficult sequences and can sometimes provide higher yields for routine peptide production.[1][13] A comprehensive understanding of the reaction conditions, potential side reactions, and appropriate deprotection strategies is paramount for the successful application of this compound in the synthesis of biologically active peptides for research, diagnostics, and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
An In-depth Technical Guide to Z-Glu(OBzl)-OH: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH. This protected amino acid derivative is a critical building block in synthetic peptide chemistry. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and use, and illustrates key chemical workflows.
Core Physical and Chemical Properties
This compound is a bifunctionally protected glutamic acid derivative. The α-amino group is protected by a benzyloxycarbonyl (Z) group, and the γ-carboxyl group is protected as a benzyl (B1604629) ester (OBzl). This leaves the α-carboxyl group free for peptide bond formation.
Physical Properties
The key physical properties of this compound are summarized below. Values can exhibit minor variations between suppliers and based on the purity of the material.
| Property | Value | References |
| Appearance | White to off-white crystalline powder or solid. | [1][2] |
| Molecular Formula | C₂₀H₂₁NO₆ | [2][3] |
| Molecular Weight | 371.38 g/mol | [3][4] |
| Melting Point | 74 - 78 °C | [3] |
| Optical Rotation | [α]²⁰/D: -7.0 to -10.0° (c=1 in Acetic Acid) | [3] |
| Density (Predicted) | 1.268 g/cm³ | [3][5] |
| pKa (Predicted) | 3.79 ± 0.10 | [5] |
Solubility
Quantitative solubility data is not widely published, but empirical data and chemical principles provide a strong guide.
| Solvent | Quantitative Solubility | Qualitative Description | References |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | Soluble | [6][7] |
| Methanol (B129727), Ethanol | Data not available | Soluble | |
| Dichloromethane (DCM) | Data not available | Soluble | [8] |
| Ethyl Acetate | Data not available | Soluble | [8] |
| Water | Data not available | Insoluble | [9] |
The presence of two benzyl groups and the overall organic structure renders the molecule soluble in many common polar aprotic and protic organic solvents, while its non-polar character results in insolubility in water.[9]
Spectroscopic Data Summary
While experimental spectra can vary based on conditions and instrumentation, the following table summarizes expected characteristic signals for this compound.
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (carboxylic acid -OH). ~7.3 ppm: Multiplets, 10H (aromatic protons of Z and OBzl groups). ~5.1 ppm: Singlet, 2H (benzylic CH₂ of Z group). ~5.0 ppm: Singlet, 2H (benzylic CH₂ of OBzl group). ~4.4 ppm: Multiplet, 1H (α-CH). ~2.5 ppm: Multiplet, 2H (γ-CH₂). ~2.1 ppm: Multiplet, 2H (β-CH₂). |
| ¹³C NMR | ~174-178 ppm: C=O of carboxylic acid and ester. ~156 ppm: C=O of carbamate (B1207046) (Z group). ~136-137 ppm: Quaternary aromatic carbons. ~127-129 ppm: Aromatic CH carbons. ~67 ppm: Benzylic CH₂ carbons. ~53-55 ppm: α-C. ~30 ppm: γ-C. ~27-29 ppm: β-C. |
| IR (Infrared) | ~3300 cm⁻¹: N-H stretch (carbamate). ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~3030 cm⁻¹: Aromatic C-H stretch. <3000 cm⁻¹: Aliphatic C-H stretch. ~1735 cm⁻¹: C=O stretch (ester). ~1710 cm⁻¹: C=O stretch (carboxylic acid and carbamate). ~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretches. ~1200-1300 cm⁻¹: C-O stretch. |
| Mass Spectrometry (MS) | [M+H]⁺: Expected at m/z 372.1. [M+Na]⁺: Expected at m/z 394.1. Key Fragments: Loss of benzyl group (-91), loss of benzyloxycarbonyl group (-135), loss of CO₂ (-44), and combinations of these losses are expected under typical fragmentation conditions.[10][11][12] |
Chemical Stability and Reactivity
This compound is a robust building block in peptide synthesis.[13] The Z and OBzl protecting groups are stable to the mildly acidic conditions used for Boc-group removal and the basic conditions used for Fmoc-group removal, making them compatible with the two most common orthogonal strategies in solid-phase peptide synthesis (SPPS).[13]
-
Z (Benzyloxycarbonyl) Group: Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[14]
-
OBzl (Benzyl Ester) Group: Removed by catalytic hydrogenolysis or strong acids like HF or TFMSA.[13]
A key side reaction, particularly if the glutamic acid residue is at the N-terminus of a peptide, is the formation of pyroglutamate. This intramolecular cyclization can be minimized by ensuring efficient and rapid coupling reactions.[13]
Experimental Protocols
The following protocols are based on established methods in peptide chemistry. Standard laboratory safety procedures should always be followed.
Synthesis of this compound from Z-Glu-OH
This protocol describes the selective esterification of the α-carboxylic acid of N-Z-L-glutamic acid.[8]
-
Materials: N-Z-L-glutamic acid (Z-Glu-OH), potassium carbonate, benzyl chloroformate, diethyl ether, 6 M HCl, 10% aqueous potassium carbonate.
-
Procedure:
-
Dissolve Z-Glu-OH in an aqueous solution of potassium carbonate in a reaction vessel.
-
While maintaining the pH around 8 by adding 10% aqueous potassium carbonate, add benzyl chloroformate to the solution in portions over 30 minutes.
-
Once the reaction is complete (monitor by TLC), extract the mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the remaining aqueous phase to Congo red with 6 M HCl. An oily precipitate will form.
-
Allow the precipitate to stand until it solidifies. Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
-
Purification by Recrystallization
Recrystallization is the most common method for purifying crude this compound.[8]
-
Materials: Crude this compound, solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether).
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature to promote crystal formation.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the pure crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Solution-Phase Peptide Coupling
This protocol details the coupling of this compound to an amino acid ester, for example, Glycine Methyl Ester (H-Gly-OMe).[14]
-
Materials: this compound, H-Gly-OMe·HCl, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA) or N-Methylmorpholine (NMM), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Neutralization: In a round-bottom flask, suspend H-Gly-OMe·HCl (1.0 eq.) in anhydrous DCM and cool to 0°C. Add TEA (1.0 eq.) dropwise and stir for 20 minutes.
-
Activation: In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM and cool to 0°C.
-
Coupling: To the activation mixture (step 2), add a solution of DCC (1.1 eq.) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.
-
Add the neutralized amino acid ester solution (from step 1) to the activated mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.
-
Purify the product by recrystallization or silica (B1680970) gel column chromatography.
-
Deprotection of Z and OBzl Groups via Catalytic Hydrogenolysis
This method removes both the Z and OBzl groups simultaneously. For selective Z-group removal, milder conditions can be used.[14]
-
Materials: Z-Glu(OBzl)-containing peptide, Methanol (MeOH), 10% Palladium on carbon (Pd/C), Hydrogen source (H₂ gas balloon or hydrogen generator).
-
Procedure:
-
Dissolve the protected peptide in methanol in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 10-50% by weight of the peptide) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.
-
Visualization of Core Workflows
The following diagrams, generated using DOT language, illustrate the key experimental and logical workflows involving this compound.
Synthesis and Purification Workflow
Logical Flow of Solution-Phase Dipeptide Synthesis
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. This compound | 5680-86-4 [chemnet.com]
- 4. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 297875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uab.edu [uab.edu]
- 11. youtube.com [youtube.com]
- 12. whitman.edu [whitman.edu]
- 13. benchchem.com [benchchem.com]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
Methodological & Application
Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly known as Z-Glu(OBzl)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The benzyloxycarbonyl (Z) group on the alpha-amino group and the benzyl (B1604629) (Bzl) ester protecting the gamma-carboxyl group of the glutamic acid side chain offer a robust and well-established method for the incorporation of glutamic acid residues into peptide chains. This application note provides detailed protocols for the use of this compound (often used in its Nα-Boc protected form, Boc-Glu(OBzl)-OH, in modern Boc-SPPS) and discusses its applications, potential side reactions, and expected quantitative outcomes.
Glutamic acid residues are vital for the biological activity of many peptides, contributing to their hydrophilic character and participating in key binding interactions with receptors and enzymes.[1] Therefore, a thorough understanding of the methodologies for its incorporation is essential for the successful synthesis of a wide array of bioactive peptides, including hormones and therapeutics.[1]
Data Presentation
The successful incorporation of this compound in a Boc-SPPS workflow depends on several factors, from the choice of resin to the final cleavage conditions. The following tables summarize typical quantitative data associated with this process.
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield or PAM Resin | For peptides with a C-terminal carboxylic acid. |
| MBHA or BHA Resin | For peptides with a C-terminal amide. | |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Lower substitution can be advantageous for the synthesis of longer or more complex peptides. |
| Coupling Efficiency (per step) | >99% | Can be monitored qualitatively with a Kaiser test. |
| Coupling Efficiency (Boc-Glu(OBzl)-OH) | ~95-99% | May necessitate double coupling or the use of more potent coupling reagents due to potential steric hindrance.[1][2] |
| Crude Peptide Purity (HPLC) | ~75-85% | Highly dependent on the peptide sequence and the success of the cleavage and deprotection steps.[3] |
| Final Purified Peptide Yield | 10 - 30% | Varies significantly based on the length and sequence of the peptide, as well as the efficiency of the purification protocol. |
Experimental Protocols
The following are detailed protocols for the key stages of incorporating a Boc-Glu(OBzl)-OH residue into a peptide chain using manual or automated Boc-SPPS.
Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).
-
Swelling: Place the resin in a reaction vessel and wash thoroughly with dichloromethane (B109758) (DCM) to remove any impurities and to swell the resin beads. Allow the resin to swell in DCM for at least 30 minutes.
Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Pre-wash: Wash the resin with DCM.
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM. A common procedure is a short wash (1-2 minutes) followed by a longer treatment (20-30 minutes) with fresh deprotection solution.[4]
-
Washing: Thoroughly wash the resin with DCM to remove all traces of TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 5-10 minutes. Repeat the neutralization step.[5]
-
Final Wash: Wash the resin with DMF to prepare for the coupling step.
Coupling of Boc-Glu(OBzl)-OH
This protocol describes the activation and coupling of the Boc-Glu(OBzl)-OH to the deprotected N-terminal amine of the peptide-resin.
-
Activation: In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3-4 equivalents relative to the resin substitution) with a coupling agent such as HBTU or HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the mixture and allow it to react for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A positive Kaiser test (blue beads) indicates the presence of free primary amines and an incomplete reaction. If the coupling is incomplete, a second coupling may be necessary.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Final Cleavage and Deprotection (HF Cleavage)
This step cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the benzyl group from the glutamic acid residue. Anhydrous hydrogen fluoride (B91410) (HF) is a hazardous substance and requires specialized equipment and safety precautions.
-
Resin Preparation: Dry the peptide-resin under vacuum.
-
Scavenger Addition: Place the dried peptide-resin in a suitable HF-resistant reaction vessel (e.g., made of Teflon). Add a scavenger mixture to trap reactive carbocations generated during cleavage. A common scavenger cocktail for peptides containing Glu(OBzl) is a mixture of HF, anisole, and dimethyl sulfide (B99878) (DMS) (e.g., 10:1:1 v/v).[6] For peptides also containing cysteine, p-thiocresol may be added.[6]
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Carefully distill anhydrous HF into the vessel (typically 10 mL of HF per gram of resin).[7]
-
Cleavage Reaction: Replace the dry ice/methanol bath with an ice-water bath to maintain the temperature between -5°C and 0°C.[8] Stir the reaction mixture for 1-2 hours. Lower temperatures can help to minimize side reactions such as the anisylation of the glutamic acid side chain.[1][6]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide by adding cold diethyl ether. Wash the precipitate thoroughly with cold diethyl ether to remove the scavengers and their byproducts.
-
Extraction and Lyophilization: Dissolve the crude peptide in a suitable solvent, such as aqueous acetic acid, and separate it from the resin beads by filtration. Lyophilize the solution to obtain the crude peptide powder, which can then be purified by preparative HPLC.
Visualizations
Experimental Workflow
Caption: Boc-SPPS workflow for peptide synthesis.
Potential Side Reactions
During the final HF cleavage, the deprotected glutamic acid side chain can undergo side reactions that reduce the yield of the desired peptide.
Caption: Potential side reactions involving Glu(OBzl).
Example Signaling Pathway: Substance P
Peptides containing glutamic acid, synthesized using methodologies like those described above, can play critical roles in biological signaling. Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, is a neuropeptide involved in nociception (pain signaling). Although it contains glutamine rather than glutamic acid, the synthetic principles are closely related. It acts by binding to the neurokinin 1 receptor (NK1R).
Caption: Substance P signaling pathway via the NK1R.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu(OBzl)-OH
Introduction
Solution-phase peptide synthesis is a classical and highly adaptable technique for the preparation of peptides. The use of N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH) as a building block is a cornerstone of this methodology, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1][2] In this compound, the α-amino group is protected by the benzyloxycarbonyl (Z) group, and the side-chain γ-carboxyl group is protected by a benzyl (B1604629) (OBzl) ester.[1][3] This dual-protection scheme prevents unwanted side reactions and allows for the specific formation of peptide bonds at the free α-carboxyl group. The Z and OBzl groups are stable under a variety of reaction conditions but can be removed, often simultaneously, through methods like catalytic hydrogenation or acidolysis.[1][4][5]
These application notes provide detailed protocols for researchers, scientists, and professionals in drug development on the effective use of this compound in solution-phase peptide synthesis, from coupling and deprotection to purification of the final product.
Data Presentation
The following tables summarize the common reagents involved in the synthesis of a model dipeptide using this compound, along with typical expected yields and purity levels at various stages of the process.
Table 1: Materials and Reagents for Dipeptide Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
|---|---|---|---|
| This compound | C₂₀H₂₁NO₆ | 371.38 | N- and side-chain protected glutamic acid |
| Amino Acid Ester HCl (e.g., H-Gly-OMe·HCl) | Variable | Variable | C-terminal amino acid building block |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant additive |
| Triethylamine (TEA) or N-Methylmorpholine (NMM) | C₆H₁₅N or C₅H₁₁NO | 101.19 or 101.15 | Base for neutralization of the amino acid ester salt |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Reaction and extraction solvent |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalyst for hydrogenolysis (deprotection) |
| Methanol (B129727) (MeOH) or Ethyl Acetate (EtOAc) | CH₄O or C₄H₈O₂ | 32.04 or 88.11 | Solvent for reactions and purification |
Table 2: Expected Yields and Purity for Dipeptide Synthesis
| Step | Product Example | Typical Yield (%) (after purification) | Typical Purity (%) (after purification) |
|---|---|---|---|
| Peptide Coupling | Z-Glu(OBzl)-Gly-OMe | 60-80 | >95 |
| Z-Group Deprotection | H-Glu(OBzl)-Gly-OMe | >90 | >98 |
| Global Deprotection (Z and OBzl) | H-Glu-Gly-OH | >85 | >97 |
Note: Yields and purity are illustrative and can vary based on the specific amino acids, coupling reagents, and reaction conditions used.[1]
Experimental Workflow and Protocols
The general workflow for the solution-phase synthesis of a dipeptide using this compound involves the neutralization of the C-terminal amino acid ester, activation of the this compound, coupling to form the protected dipeptide, followed by purification and selective or global deprotection.
Protocol 1: Peptide Coupling (this compound with H-Gly-OMe·HCl)
This protocol details the coupling of this compound with glycine (B1666218) methyl ester using DCC as the coupling agent and HOBt as a racemization suppressant.[1]
Materials:
-
This compound (1 equivalent)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up reagents (1M HCl, 5% NaHCO₃ solution, brine, anhydrous Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Gly-OMe·HCl (1 eq.) in anhydrous DCM and cool the mixture to 0°C in an ice bath. Add TEA or NMM (1 eq.) dropwise while stirring. Stir for 15-30 minutes at 0°C.[1]
-
Activation of this compound: In a separate flask, dissolve this compound (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM and cool to 0°C.[1]
-
Coupling Reaction: To the activation flask (Step 2), add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.[1]
-
Add the neutralized amino acid ester solution from Step 1 to the activated mixture. Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.[1]
-
Work-up: a. Filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[1] b. Combine the filtrate and washes and transfer to a separatory funnel. c. Wash the organic layer successively with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), water (1x), and finally with brine (1x).[1] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: The crude protected dipeptide, Z-Glu(OBzl)-Gly-OMe, can be purified by recrystallization (e.g., from ethyl acetate/hexane) or by silica (B1680970) gel column chromatography.[1]
Protocol 2: N-Terminal Z-Group Deprotection via Catalytic Hydrogenation
This protocol describes the selective removal of the N-terminal Z-group to yield the free amine of the dipeptide, which can be used for further chain elongation.[1]
Materials:
-
Z-Glu(OBzl)-Gly-OMe (purified)
-
10% Palladium on Carbon (Pd/C) (catalytic amount, ~10% by weight of peptide)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the purified Z-Glu(OBzl)-Gly-OMe in methanol in a round-bottom flask.[1]
-
Carefully add 10% Pd/C catalyst to the solution.[1]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.[1]
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.[1][6]
-
Evaporate the combined filtrate under reduced pressure to yield the deprotected product, H-Glu(OBzl)-Gly-OMe.
Protocol 3: Global Deprotection (Simultaneous Z and OBzl Removal)
Both the Z and OBzl groups can be removed simultaneously using catalytic hydrogenation under similar conditions as Protocol 2, or by using strong acidolysis.[1][4]
Method A: Catalytic Hydrogenation This method is mild and efficient for the simultaneous cleavage of both protecting groups.[4]
-
Follow the procedure outlined in Protocol 2 , using the protected peptide (e.g., Z-Glu(OBzl)-Gly-OMe) as the starting material. The reaction will yield the fully deprotected peptide (H-Glu-Gly-OH). Note that reaction times may be longer.
Method B: Acidolysis Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave both Z and OBzl groups. This method is useful when catalytic hydrogenation is incompatible with other functional groups in the peptide (e.g., Cys, Met).[4][6]
-
Dissolve the protected peptide in a suitable solvent (e.g., glacial acetic acid or DCM).
-
Add the acidic reagent (e.g., 33% HBr in acetic acid or neat TFA) and stir at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Once complete, precipitate the deprotected peptide by adding cold, dry diethyl ether.[1]
-
Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.[1]
Protocol 4: Purification of the Final Peptide
Crude peptides obtained after deprotection require purification to remove by-products and residual reagents. The choice of method depends on the properties of the peptide and the desired level of purity.
-
Recrystallization: Effective for crystalline peptides. The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, causing the pure peptide to crystallize.
-
Silica Gel Chromatography: A standard technique for separating compounds based on polarity. It is useful for purifying intermediates and final products in solution-phase synthesis.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The most common and powerful method for purifying synthetic peptides to a high degree of purity.[7] Peptides are separated based on their hydrophobicity.[7]
-
Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. This can be a useful alternative or complementary step to RP-HPLC, especially for very polar or charged peptides.[8]
-
Liquid-Liquid Extraction (LLE): Often used to separate intermediates during the work-up phase of solution-phase synthesis.[9]
Conclusion
The solution-phase synthesis of peptides using this compound is a robust and scalable method that remains highly relevant in peptide chemistry and drug development.[1] The benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups offer stability and can be removed efficiently, primarily through catalytic hydrogenation. The protocols provided here offer a comprehensive framework for the successful synthesis, purification, and deprotection of glutamic acid-containing peptides. Careful execution and monitoring of each step are critical for achieving high yields and obtaining final products of the required purity for research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Coupling Reagents in Z-Glu(OBzl)-OH Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of common coupling reagents in the peptide synthesis involving N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH). The selection of an appropriate coupling reagent is critical for achieving high yields, minimizing racemization, and ensuring the overall success of peptide synthesis.
Introduction
This compound is a crucial building block in solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The benzyloxycarbonyl (Z) group on the α-amino group and the benzyl (B1604629) (Bzl) ester on the γ-carboxyl group of the side chain offer robust protection. The efficiency of incorporating this residue into a growing peptide chain is highly dependent on the activation of its free α-carboxyl group by a coupling reagent. This note compares several classes of coupling reagents and provides detailed protocols for their use.
Comparative Data of Common Coupling Reagents
The choice of coupling reagent impacts reaction time, yield, and the degree of racemization. The following tables summarize the performance of various coupling reagents for the incorporation of this compound.
Table 1: General Properties and Performance of Coupling Reagents
| Reagent Class | Examples | Typical Reaction Time | Typical Yield (%) | Racemization Potential | Key Advantages & Disadvantages |
| Carbodiimides | DCC, DIC, EDC | 2-12 hours | 60-95%[1][2] | Moderate to high (without additives)[3] | Advantages: Cost-effective.[3] Disadvantages: Formation of insoluble urea (B33335) byproducts (DCC/DIC), potential for N-acylurea formation. Requires additives like HOBt to suppress racemization.[3] |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | 30-60 minutes[3] | >95%[2][4] | Low[3] | Advantages: High coupling efficiency, rapid reaction rates, low racemization.[3] Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.[5] HATU is more expensive but highly efficient for sterically hindered couplings.[2] |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | 30-120 minutes | >95%[2] | Low to moderate[3] | Advantages: High coupling efficiency, soluble byproducts. PyBOP is a safer alternative to BOP.[6] Disadvantages: Byproducts of PyBOP can be difficult to remove. |
Table 2: Recommended Reagent Stoichiometry for Coupling this compound
| Coupling Reagent | This compound (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) |
| DCC/HOBt | 1.0 | 1.1 | HOBt (1.1) | NMM or TEA (1.0) |
| DIC/HOBt | 1.2 | 1.2 | HOBt (1.2) | DIEA (1.0, if amine salt) |
| HATU | 1.2 | 1.2 | - | DIEA or Collidine (2.4) |
| PyBOP | 1.2 | 1.2 | HOBt (1.2, optional) | DIEA (2.4) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for peptide coupling and the logical steps involved in the synthesis process.
Caption: General workflow of a peptide coupling reaction.
Caption: Logical relationships in the peptide coupling process.
Experimental Protocols
The following are detailed protocols for the coupling of this compound using various reagents. These protocols are generalized and may require optimization for specific peptide sequences and scales.
Protocol 1: Coupling using Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole (DCC/HOBt)
This protocol is a classic, cost-effective method for solution-phase peptide synthesis.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents (1M HCl, 5% NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester:
-
Suspend the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add NMM or TEA (1.0 eq.) dropwise while stirring.
-
Stir for 20 minutes at 0°C.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C.
-
-
Coupling Reaction:
-
To the solution from step 2, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir for 15 minutes at 0°C.
-
Add the neutralized amino acid ester solution from step 1 to this mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then at room temperature overnight.[1]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the organic filtrate successively with 1M HCl, water, 5% NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.
-
Protocol 2: Coupling using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
HATU is a highly efficient coupling reagent, ideal for both solution-phase and solid-phase synthesis, especially for sterically hindered couplings.[2][3]
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine or an amino acid ester
-
HATU
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin/Amine Component Preparation:
-
For SPPS, swell the resin in DMF. Perform N-terminal Fmoc-deprotection if necessary and neutralize with a solution of DIEA in DMF.
-
For solution-phase, ensure the amino acid ester is neutralized as described in Protocol 1.
-
-
Pre-activation of this compound:
-
Coupling Reaction:
-
Add the pre-activated solution to the peptide-resin or amino acid ester (1.0 eq.).
-
Agitate the mixture at room temperature for 30-60 minutes.[3]
-
Monitor the reaction for completion (e.g., using the Kaiser test for SPPS).
-
-
Work-up:
-
Solid-Phase: Filter the resin and wash sequentially with DMF, DCM, and methanol.[3]
-
Solution-Phase: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase with acidic and basic aqueous solutions as in Protocol 1.
-
Protocol 3: Coupling using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
PyBOP is a phosphonium salt-based reagent that offers high coupling efficiency with the advantage of not being carcinogenic like its predecessor, BOP.[6]
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine or an amino acid ester
-
PyBOP
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin/Amine Component Preparation:
-
Prepare the resin or amino acid ester as described in Protocol 2.
-
-
Coupling Reaction:
-
In the reaction vessel containing the amine component (1.0 eq.), add this compound (1.2 eq.), PyBOP (1.2 eq.), and DIEA (2.4 eq.) in DMF or DCM.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion.
-
-
Work-up:
-
Follow the appropriate work-up procedure as described in Protocol 2 for either solid-phase or solution-phase synthesis.
-
Mitigating Side Reactions
Racemization: The primary side reaction of concern is racemization, which can occur via the formation of an oxazolone intermediate.[3] The use of urethane-based protecting groups like the Z-group inherently suppresses racemization.[3][7] Further minimization can be achieved by:
-
Adding HOBt or HOAt when using carbodiimide (B86325) reagents.[3]
-
Using coupling reagents that incorporate these additives, such as HBTU and HATU.[3]
-
Employing weaker bases like collidine in place of DIEA in sensitive couplings.[8]
-
Keeping reaction temperatures low, especially during activation.[7]
Guanidinylation: When using aminium/uronium reagents like HBTU or HATU, avoid a large excess of the coupling reagent relative to the carboxylic acid to prevent the formation of a guanidinylated N-terminus, which would cap the peptide chain.[5]
N-Acylurea Formation: This side reaction is common with carbodiimide reagents. The addition of HOBt or HOAt traps the reactive O-acylisourea intermediate as an active ester, which is less prone to this rearrangement.[3]
Conclusion
The successful incorporation of this compound into a peptide sequence is achievable with a variety of coupling reagents. While traditional carbodiimide methods are effective and economical, especially with the inclusion of HOBt, modern aminium and phosphonium salt reagents like HATU and PyBOP offer higher efficiency, faster reaction times, and superior suppression of side reactions, particularly for challenging sequences.[3] The choice of reagent should be guided by the specific requirements of the synthesis, including scale, desired purity, and the steric hindrance of the amino acids involved. The protocols and data provided herein serve as a comprehensive guide for researchers to develop robust and reliable methods for their peptide synthesis needs.
References
Application Notes and Protocols for the Deprotection of Z-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-benzyloxycarbonyl-L-glutamic acid α-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a critical protected amino acid derivative utilized in peptide synthesis and medicinal chemistry.[1] The benzyloxycarbonyl (Z) group on the α-amino group and the benzyl (B1604629) (Bzl) ester on the α-carboxyl group provide robust protection during synthetic procedures.[2] The selective or simultaneous removal of these protecting groups, known as deprotection, is a crucial step to liberate the free amino acid residue for further coupling reactions or to yield the final peptide.[1][3] This document provides detailed application notes and protocols for the most common and effective methods for the deprotection of this compound.
The primary strategies for the deprotection of both the Z and OBzl groups are hydrogenolysis and acidolysis.[1] Catalytic hydrogenation and catalytic transfer hydrogenation are mild and highly efficient hydrogenolytic methods.[1] Acidolysis, typically employing strong acids like hydrogen bromide in acetic acid, offers an alternative when hydrogenation is not feasible.[1] The choice of method depends on the sensitivity of the substrate to the reaction conditions and the overall synthetic strategy.[4]
Comparative Summary of Deprotection Methods
The following table summarizes the key quantitative data for the common deprotection methods of this compound, allowing for easy comparison.
| Method | Reagents and Conditions | Reaction Time | Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol (B129727), Room Temperature, Atmospheric Pressure | 2 - 6 hours | >95% | Requires a hydrogen gas source; the catalyst is flammable.[1] |
| Catalytic Transfer Hydrogenation | Formic Acid, 10% Pd/C, Methanol, Room Temperature | 1 - 3 hours | >95% | Avoids the use of gaseous hydrogen; formic acid is corrosive.[1][5] |
| Ammonium Formate, 10% Pd/C, Methanol, Reflux | 1 - 2 hours | >90% | A milder alternative to formic acid.[1] | |
| Acidolysis | 33% HBr in Acetic Acid, Room Temperature | 1 - 4 hours | Variable | Harsh acidic conditions; not suitable for sensitive peptides.[1] |
Experimental Protocols
Catalytic Hydrogenation
This protocol describes the simultaneous removal of the Z and OBzl groups using hydrogen gas and a palladium catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply
-
Reaction flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
-
Celite® or a similar filtration aid
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a reaction flask.[1]
-
Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.[1]
-
Seal the flask, evacuate the air, and then introduce hydrogen gas (using a balloon or a hydrogenation apparatus).[1]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[6]
-
Wash the Celite® pad with methanol.[1]
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude glutamic acid.[1]
-
Purify the product by recrystallization or other suitable chromatographic techniques if necessary.[1]
References
Application Notes and Protocols for Z-Glu(OBzl)-OH in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly known as Z-Glu(OBzl)-OH, is a pivotal protected amino acid derivative with significant applications in the realm of drug development. Its unique structure, featuring a benzyloxycarbonyl (Z) group protecting the α-amino group and a benzyl (B1604629) (Bzl) ester safeguarding the γ-carboxyl group, makes it an invaluable building block in the synthesis of complex peptides and a versatile starting material for various therapeutic agents. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in the development of both peptide-based drugs and small molecule therapeutics, particularly antifolates.
Section 1: Application in Peptide Synthesis
This compound is a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS), primarily within the Boc/Bzl protection strategy. The stability of the Z and OBzl groups to the mildly acidic conditions used for Boc deprotection allows for the sequential elongation of peptide chains.
Quantitative Data Summary for Peptide Synthesis
The following table summarizes typical quantitative data associated with the use of this compound in the synthesis of a model decapeptide.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis | Key Considerations |
| Coupling Efficiency | >99% | >95% | Monitored by Kaiser test or other qualitative methods. |
| Crude Peptide Purity (HPLC) | ~75-85% | Variable, intermediate purification is common | Purity is sequence-dependent.[1] |
| Overall Yield (after purification) | 15-30% | 20-40% | Highly dependent on peptide length and sequence. |
| Major Side Products | Pyroglutamate formation, incomplete deprotection | Racemization, side reactions during activation | Side reactions can be minimized by optimizing reaction conditions. |
Experimental Protocols for Peptide Synthesis
This protocol outlines the incorporation of a Boc-Glu(OBzl)-OH residue into a peptide chain on a Merrifield resin.
Materials:
-
Merrifield resin
-
Boc-protected amino acids
-
Boc-Glu(OBzl)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agents (e.g., HBTU, HATU)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (2x).
-
Washing: Wash the resin with DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., HF or TFMSA/TFA) to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl ester from the glutamic acid residue.
Section 2: Application in the Synthesis of Antifolate Drugs
This compound can serve as a precursor to the glutamic acid moiety found in important antifolate drugs like Pemetrexed and Methotrexate (B535133). While direct incorporation of this compound is less common in scaled-up syntheses, it provides a viable route for laboratory-scale and derivatization studies. The typical industrial synthesis of these drugs utilizes diethyl L-glutamate. This compound can be converted to L-glutamic acid via deprotection, which can then be esterified to yield diethyl L-glutamate.
Synthetic Relationship of this compound to Antifolate Drugs
Mechanism of Action of Antifolate Drugs
Pemetrexed and Methotrexate function by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. This leads to the arrest of cell proliferation, particularly in rapidly dividing cancer cells.[2][3][4][5]
Experimental Protocols for this compound Conversion
This protocol describes the removal of both the Z and OBzl protecting groups via catalytic transfer hydrogenation.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Formic acid
-
10% Palladium on carbon (Pd/C)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a reaction flask.
-
Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.
-
To the stirred suspension, add formic acid (2.0 - 5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction by TLC or HPLC.
-
After the reaction is complete, filter the mixture through Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Evaporate the combined filtrates under reduced pressure to yield crude L-glutamic acid.
-
The product can be purified by recrystallization if necessary.
Quantitative Data for Deprotection:
| Method | Reagents and Conditions | Reaction Time | Yield (%) |
| Catalytic Transfer Hydrogenation | Formic Acid, 10% Pd/C, Methanol, Room Temperature | 1 - 3 hours | >95% |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, Room Temperature, Atmospheric Pressure | 2 - 6 hours | >95% |
| Acidolysis | 33% HBr in Acetic Acid, Room Temperature | 1 - 4 hours | >90% |
This protocol describes a general method for the esterification of L-glutamic acid.
Materials:
-
L-Glutamic acid
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)
-
Sodium bicarbonate solution
Procedure:
-
Suspend L-glutamic acid in an excess of anhydrous ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (or a catalytic amount of concentrated H₂SO₄) dropwise with stirring.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl L-glutamate.
-
Purify by vacuum distillation or column chromatography.
Conclusion
This compound is a highly valuable and versatile reagent in drug development. Its primary application lies in the systematic construction of peptides, where it allows for the precise incorporation of glutamic acid residues. Furthermore, its potential as a starting material for the glutamic acid component of complex small molecule drugs, such as the antifolates Pemetrexed and Methotrexate, highlights its broader utility in medicinal chemistry. The protocols and data presented herein provide a foundational guide for researchers and scientists to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of Z-Glu(OBzl)-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly known as Z-Glu(OBzl)-OH, is a protected amino acid derivative historically used in peptide synthesis. It belongs to the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, where the α-amino group is protected by the benzyloxycarbonyl (Z) group and the γ-carboxyl group of the glutamic acid side chain is protected by a benzyl (B1604629) (Bzl) ester.[1] In the context of automated solid-phase peptide synthesis (SPPS), it is more common to use the Nα-Boc protected version, Boc-Glu(OBzl)-OH, which is compatible with the repetitive acid-labile deprotection cycles of the Boc/Bzl strategy.[2][3]
The Z-group of this compound itself is not ideal for automated SPPS because its removal typically requires catalytic hydrogenation, a process not easily integrated into standard automated synthesizers.[3] Therefore, for practical application in an automated synthesizer, this compound is primarily relevant as a component of the broader Boc/Bzl strategy, where Boc-Glu(OBzl)-OH serves as the building block for incorporating glutamic acid. This document provides detailed protocols and data for the use of Boc-Glu(OBzl)-OH in an automated peptide synthesizer operating with Boc/Bzl chemistry.
Data Presentation
The following tables summarize key quantitative data and a comparison of glutamic acid derivatives in SPPS to aid in experimental design and strategy selection.
Table 1: Typical Quantitative Data for SPPS using Boc-Glu(OBzl)-OH [2]
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for synthesizing peptide acids.[2] |
| Coupling Efficiency (per step) | >99% | Can be monitored by the Kaiser test for primary amines.[2] |
| Coupling Efficiency (Boc-Glu(OBzl)-OH) | ~95-99% | May require optimized coupling reagents or double coupling in difficult sequences.[2] |
| Final Cleavage Yield | 60-80% | Highly dependent on the peptide sequence and cleavage conditions. |
| Crude Peptide Purity (HPLC) | ~75-85% | Purity can be sequence-dependent.[1] |
Table 2: Comparative Performance of Glutamic Acid Derivatives in Automated SPPS [1][3]
| Performance Metric | Z-Glu-OBzl (inferred for automated SPPS) | Fmoc-Glu(OtBu)-OH | Boc-Glu(OBzl)-OH |
| Nα-Protecting Group | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Side-Chain Protecting Group | Bzl (Benzyl) | tBu (tert-Butyl) | Bzl (Benzyl) |
| Nα-Deprotection Conditions | Catalytic Hydrogenation (typically post-synthesis) | 20% Piperidine in DMF | 25-50% TFA in DCM |
| Side-Chain Deprotection | Strong Acid (e.g., HF) or Hydrogenolysis | 95% TFA (concurrent with cleavage) | Strong Acid (e.g., HF) |
| Crude Peptide Purity | Moderate; potential for side products from harsh deprotection. | High; milder deprotection conditions contribute to higher purity.[3] | Moderate to high; dependent on peptide sequence and cleavage conditions.[3] |
| Overall Yield | Moderate | High[3] | Moderate to high |
| Key Side Reactions | - Incomplete Z-group deprotection- Side reactions during strong acid cleavage | - Aspartimide formation- Piperidinyl adducts | - Pyroglutamate (B8496135) formation- Transesterification of the benzyl ester[3][4] |
Experimental Protocols
The following are detailed protocols for the incorporation of glutamic acid into a peptide sequence using Boc-Glu(OBzl)-OH on an automated peptide synthesizer employing Boc/Bzl chemistry.
Protocol 1: Single Coupling Cycle for Boc-Glu(OBzl)-OH
This protocol outlines the automated steps for a single cycle of adding a Boc-Glu(OBzl)-OH residue to a growing peptide chain on a solid support.
Materials:
-
Appropriate resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid
-
Boc-Glu(OBzl)-OH
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Methodology (as programmed into the synthesizer):
-
Resin Swelling: The peptide-resin is swelled in DCM for 30 minutes.[1]
-
Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.[1][3]
-
Washing: The resin is washed thoroughly with DCM to remove residual TFA and byproducts.[3]
-
Neutralization: The protonated N-terminal amine is neutralized with a solution of 5-10% DIEA in DMF or DCM for 5-10 minutes (repeated twice).[2][3]
-
Washing: The resin is washed with DMF to remove excess base.[2]
-
Coupling: A pre-activated solution of Boc-Glu(OBzl)-OH (3 equivalents), a coupling reagent like HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF is added to the resin.[1] The reaction is agitated for 1-2 hours.[2]
-
Monitoring: Coupling completion can be monitored using a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[2]
-
Washing: After complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[2] The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups, including the benzyl ester from the glutamic acid residue.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)[2]
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Methodology:
-
Preparation: After the final coupling cycle and Nα-Boc deprotection, the peptide-resin is washed thoroughly with DCM and dried under vacuum.[1]
-
HF Cleavage: The dried peptide-resin is transferred to a specialized HF cleavage apparatus. Scavengers are added to prevent side reactions. The cleavage is typically performed at 0-5°C for 1-2 hours.[2]
-
Peptide Precipitation: After cleavage, the HF is evaporated, and the crude peptide is precipitated with cold diethyl ether.
-
Purification: The precipitated peptide is washed with cold diethyl ether, dried, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purified fractions are analyzed by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.[2]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Boc/Bzl Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for a single cycle in Boc/Bzl SPPS.[1]
Potential Side Reactions with Glu(OBzl)
Caption: Potential side reactions involving the Glu(OBzl) residue.[1][2]
Discussion of Potential Side Reactions
When using Boc-Glu(OBzl)-OH in peptide synthesis, several side reactions can occur, primarily during the final cleavage step.
-
Pyroglutamate Formation: If glutamic acid is at the N-terminus of the peptide, it can cyclize to form a pyroglutamate residue.[1][2] This side reaction can be minimized by ensuring rapid and efficient coupling of the subsequent amino acid.[1]
-
Acid-Catalyzed Side Reactions (Alkylation): During the final cleavage with strong acids like HF, the benzyl protecting groups can lead to the alkylation of sensitive residues such as tryptophan and methionine if scavengers are not used effectively.[1]
-
Anisylation: In the course of HF cleavage, the unprotected γ-carboxyl group of glutamic acid can be protonated and lose water to form an acylium ion. This reactive intermediate can be attacked by scavengers like anisole, leading to the formation of an aryl ketone byproduct.[2] Performing the cleavage at lower temperatures (e.g., 0-5°C) can help minimize this side reaction.[2][6]
-
Transesterification: Transesterification of Boc-Glu(OBzl) has been observed in the presence of strong bases and alcohols, which can lead to the formation of other esters of the glutamic acid side chain.[4]
Conclusion
While this compound itself is not directly amenable to automated solid-phase peptide synthesis, its Nα-Boc protected counterpart, Boc-Glu(OBzl)-OH, is a key reagent within the Boc/Bzl protection strategy. This approach, though older than the more common Fmoc/tBu strategy, remains a valuable tool for peptide synthesis.[1] A thorough understanding of the coupling and deprotection protocols, as well as an awareness of potential side reactions, is crucial for the successful synthesis of glutamic acid-containing peptides using an automated synthesizer. The choice between the Boc/Bzl and Fmoc/tBu strategies should be made based on the specific requirements of the target peptide, including its sequence, length, and the presence of other sensitive functional groups.[1][7]
References
Application Notes and Protocols: Z-Glu(OBzl)-OH in Custom Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal building block in the synthesis of custom peptides. It provides a glutamic acid residue with its α-amino group protected by the benzyloxycarbonyl (Z) group and its reactive γ-carboxyl side chain protected by a benzyl (B1604629) (Bzl) ester. This dual-protection scheme is integral to both solution-phase and solid-phase peptide synthesis (SPPS), particularly within the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The Z-group is typically removed by catalytic hydrogenation, while the benzyl ester can be cleaved by strong acids or hydrogenation. The incorporation of glutamic acid is critical for synthesizing a vast array of biologically active peptides, including hormones and enzyme substrates, as it can enhance hydrophilicity and participate in key binding interactions.[1] These application notes provide comprehensive protocols and technical data for the effective use of this compound in peptide synthesis.
Data Presentation
Quantitative data for the successful incorporation of this compound is summarized below. These values are illustrative and may require optimization for specific peptide sequences and scales.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5680-86-4[2] |
| Molecular Formula | C₂₀H₂₁NO₆[2][3] |
| Molecular Weight | 371.38 g/mol [4] |
| Appearance | White solid / powder[2][3] |
| Storage Conditions | 0 - 8 °C[3] |
Table 2: Comparison of Common Coupling Reagents for this compound
| Reagent Class | Examples | Advantages | Disadvantages | Racemization Potential |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used. | Formation of insoluble urea (B33335) byproducts (DCC); requires an additive to suppress racemization.[5] | Moderate to high without additives.[5] |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency; byproducts are generally soluble.[5] | BOP produces carcinogenic HMPA.[5] | Low to moderate.[5] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | High coupling efficiency and rapid reaction rates; low racemization.[5] | Higher cost compared to carbodiimides. | Low.[5] |
Table 3: Typical Reaction Parameters for SPPS Coupling Cycle
| Parameter | Value | Purpose |
| Amino Acid Equivalents | 2 - 4 eq. | Drive reaction to completion. |
| Coupling Reagent Equivalents | 2 - 4 eq. | Activate the carboxylic acid. |
| Base (e.g., DIEA) Equivalents | 4 - 8 eq. | Neutralize resin and facilitate coupling. |
| Coupling Time | 1 - 2 hours | Allow for complete amide bond formation.[1] |
| Solvent | DMF, DCM | Solubilize reagents and swell the resin. |
Application Notes
Synthesis Strategy
This compound is highly versatile, finding use in multiple synthesis strategies:
-
Solution-Phase Peptide Synthesis (SPPS): As a classical method, solution-phase synthesis using this compound is advantageous for large-scale production of short peptides and fragments, allowing for purification of intermediates at each step.[4]
-
Solid-Phase Peptide Synthesis (SPPS): In SPPS, the Nα-Boc protected version, Boc-Glu(OBzl)-OH, is a cornerstone of the Boc/Bzl strategy.[1][6] The side-chain benzyl ester is stable to the mild acid (TFA) used for Boc group removal during chain elongation. Both protecting groups are then typically removed in the final step with a strong acid like hydrofluoric acid (HF).[1][6]
Potential Side Reactions and Mitigation
Careful control of reaction conditions is crucial to minimize side reactions.
-
Racemization: Activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.[5] This can be suppressed by adding a reagent like 1-Hydroxybenzotriazole (HOBt) when using carbodiimide (B86325) coupling agents or by using modern uronium/phosphonium salt reagents like HATU.[4][5]
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, particularly during the coupling of the subsequent amino acid.[1][6] This can be minimized by ensuring rapid and efficient coupling conditions.[6]
-
Anisylation: During final cleavage with strong acids like HF, the cleaved benzyl cation can be scavenged by anisole (B1667542) (a common additive), leading to the formation of an aryl ketone byproduct.[1] Performing the cleavage at lower temperatures (e.g., 0-5°C) can help reduce this side reaction.[1]
-
Transesterification: In the presence of alcohols and a base catalyst, transesterification of the benzyl ester can occur, leading to undesired ester variants of the peptide.[7]
Experimental Protocols
The following are generalized protocols and may require optimization for specific peptide sequences.
Protocol 1: Solution-Phase Dipeptide Synthesis (Z-Glu(OBzl)-Gly-OMe)
This protocol describes the coupling of this compound to a C-terminally protected amino acid using DCC and HOBt.
Materials:
-
This compound (1 eq.)
-
H-Gly-OMe·HCl (1 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (1 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Neutralization: In a round-bottom flask, dissolve H-Gly-OMe·HCl in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or NMM dropwise and stir for 15-30 minutes at 0°C.[4]
-
Activation: In a separate flask, dissolve this compound and HOBt in anhydrous DCM and cool to 0°C.[4]
-
Coupling: To the activation flask (Step 2), add a solution of DCC in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.[4]
-
Add the neutralized amino acid ester solution from Step 1 to the mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[4]
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[4]
-
-
Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica (B1680970) gel column chromatography to obtain Z-Glu(OBzl)-Gly-OMe.[4]
Protocol 2: SPPS Cycle for Boc-Glu(OBzl)-OH Incorporation (Boc/Bzl Strategy)
This protocol outlines a single cycle for adding a Boc-Glu(OBzl)-OH residue to a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Glu(OBzl)-OH (3 eq.)
-
HCTU (2.9 eq.) or other coupling reagent
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
Procedure:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[6]
-
Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.[1]
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DMF or DCM for 5-10 minutes (repeat twice) to neutralize the protonated amine.[1]
-
Washing: Wash the resin with DMF to remove excess base.[1]
-
Activation & Coupling: In a separate vessel, dissolve Boc-Glu(OBzl)-OH, HCTU, and DIEA in DMF to pre-activate the amino acid. Add this solution to the neutralized peptide-resin.[6]
-
Agitate the reaction mixture for 1-2 hours. Monitor coupling completion using a qualitative test (e.g., Kaiser test).[1][6]
-
Final Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next cycle.[1]
Protocol 3: Deprotection of Z and OBzl Groups via Catalytic Hydrogenolysis
This mild protocol removes benzyl-based protecting groups and is suitable for solution-phase deprotection or for cleaved peptides.
Materials:
-
Z-Glu(OBzl)-containing peptide
-
Methanol (B129727) (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) or Ammonium formate
Procedure:
-
Dissolve the protected peptide in methanol in a round-bottom flask.[4]
-
Carefully add 10% Pd/C catalyst (typically 10-50% by weight of the peptide) under an inert atmosphere (e.g., nitrogen).[4][8]
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient). Repeat this process three times.[4]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction is typically complete within 2-16 hours. Monitor progress by TLC or HPLC.[4]
-
Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[4]
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Visualizations
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
Caption: Workflow for a Single SPPS Cycle (Boc/Bzl Strategy).
Caption: Mechanism of Racemization via Oxazolone Formation.
Caption: Generalized Signaling Pathway for a Peptide Hormone.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, CasNo.5680-86-4 Xiamen Jenny Chemical Technology Co., Ltd. China (Mainland) [jennyschem.lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzymatic Peptide Synthesis with Z-Glu(OBzl)-OH as an Acyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic peptide synthesis (EPS) offers a compelling green and efficient alternative to conventional chemical peptide synthesis methodologies.[1] By harnessing the inherent stereo- and regioselectivity of enzymes, EPS significantly curtails the necessity for complex protecting group strategies and diminishes the risk of racemization, culminating in products of higher purity.[1] This document provides detailed application notes and protocols for the synthesis of dipeptides utilizing N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH) as the acyl donor. This synthesis is catalyzed by commonly employed proteases such as papain, thermolysin, and α-chymotrypsin.[1]
This compound is an invaluable building block in peptide synthesis, enabling the incorporation of a glutamic acid residue with both its α-amino and γ-carboxyl groups protected.[1] The benzyloxycarbonyl (Z) group on the amine and the benzyl (B1604629) (Bzl) ester on the side chain are readily removable via hydrogenolysis, offering a straightforward deprotection strategy post-synthesis.[1]
Key Advantages of Utilizing this compound in EPS:
-
High Specificity: Enzymes recognize the L-enantiomer, ensuring the chiral integrity of the resultant peptide.[1]
-
Mild Reaction Conditions: Syntheses are typically conducted in aqueous buffers at or near neutral pH and at moderate temperatures, thereby preserving sensitive functional groups.[1]
-
Reduced Side Reactions: Enzymatic catalysis circumvents the need for harsh reagents and mitigates the side reactions often associated with chemical coupling methods.[1]
-
Simplified Purification: The high selectivity of the enzymatic reaction often leads to cleaner reaction mixtures and more straightforward purification protocols.[1]
Section 1: Papain-Catalyzed Dipeptide Synthesis
Papain, a cysteine protease derived from papaya latex, demonstrates broad substrate specificity, rendering it a versatile enzymatic tool for peptide synthesis. It is particularly effective in aqueous or aqueous-organic solvent systems.[1]
Quantitative Data: Papain-Catalyzed Synthesis
| Acyl Donor | Nucleophile | Enzyme | Solvent System | Temp. (°C) | pH | Yield (%) |
| This compound | H-Trp-OBn | Papain | 10% DMF in 0.2M HEPES buffer | 25 | 8.0 | 60-75 (expected)[1] |
| Z-amino acids | Aromatic diamines | Papain | Buffer | RT | 7.0-12.0 | 19-47[1] |
Note: Data for Z-Glu(OBn)-OH is used as a close proxy for this compound where specified.
Experimental Protocol: Synthesis of Z-Glu(OBzl)-Trp-OBn
This protocol is adapted from a similar synthesis of Z-Glu(OBn)-Trp-OH and is expected to yield comparable results.[1]
Materials:
-
This compound (Acyl Donor)
-
L-Tryptophan benzyl ester (H-Trp-OBn) (Nucleophile)
-
Papain (EC 3.4.22.2)
-
HEPES buffer (0.2 M, pH 8.0)
-
Sodium Chloride (NaCl)
-
Calcium Chloride (CaCl₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
10% citric acid solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and H-Trp-OBn (1 equivalent) in a minimal amount of DMF (e.g., 10% v/v of the final reaction volume).[1]
-
Buffer Addition: Add HEPES buffer (pH 8.0) containing NaCl (0.2 M) and CaCl₂ (20 mM) to the reaction mixture.[1]
-
Enzyme Addition: Add papain to the solution to a final concentration of approximately 8-10 μM.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature (25°C) and monitor the progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The reaction is expected to reach completion within 45-60 minutes.[1]
-
Work-up: Upon completion, quench the reaction by adding ethyl acetate. Wash the organic layer sequentially with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected dipeptide Z-Glu(OBzl)-Trp-OBn. An isolated yield of approximately 60-75% can be expected.[1]
-
Deprotection (Optional): The protected dipeptide can be deprotected by hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like methanol (B129727) or ethanol (B145695) to yield H-Glu-Trp-OH.[1]
Section 2: Thermolysin-Catalyzed Dipeptide Synthesis
Thermolysin is a thermostable metalloproteinase that preferentially catalyzes the formation of peptide bonds involving hydrophobic amino acid residues. The synthesis is often driven by the precipitation of the product from the aqueous reaction medium.[1]
Quantitative Data: Thermolysin-Catalyzed Synthesis
| Acyl Donor | Nucleophile | Enzyme | Solvent System | Temp. (°C) | pH | Yield (%) |
| Z-Asp-OH | H-Phe-OMe | Thermolysin | Tris-HCl buffer / Ethyl acetate | 40 | 7.0 | >90 (illustrative)[1] |
| Z-Gln-OH | H-Leu-NH₂ | Thermolysin | Acetonitrile (B52724) (5% water) | - | - | ~60[2] |
Note: Data for Z-Asp-OH is presented as an illustrative example of a similar synthesis.
Generalized Protocol: Synthesis of Z-Glu(OBzl)-Phe-OMe
This protocol is based on the well-established synthesis of the aspartame (B1666099) precursor, Z-Asp-Phe-OMe.[1]
Materials:
-
This compound (Acyl Donor)
-
L-Phenylalanine methyl ester (H-Phe-OMe) (Nucleophile)
-
Thermolysin (EC 3.4.24.27)
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.0)
-
Hexane
Procedure:
-
Substrate Preparation: Prepare a suspension of this compound in Tris-HCl buffer (pH 7.0).[1]
-
Nucleophile Addition: Add H-Phe-OMe to the suspension.[1]
-
Enzyme Addition: Add thermolysin to the mixture. The enzyme can be used in its free form or immobilized on a solid support.[1]
-
Reaction Conditions: Incubate the reaction mixture with stirring at a controlled temperature (e.g., 40-50°C). The product, Z-Glu(OBzl)-Phe-OMe, is expected to be sparingly soluble and will precipitate from the solution, driving the reaction equilibrium towards synthesis.[1]
-
Product Isolation: After several hours (e.g., 4-24 h), collect the precipitated product by filtration.[1]
-
Purification: Wash the precipitate with water and a non-polar organic solvent (e.g., hexane) to remove unreacted starting materials and by-products. The product can be further purified by recrystallization if necessary.[1]
Section 3: α-Chymotrypsin-Catalyzed Dipeptide Synthesis
α-Chymotrypsin, a serine protease, exhibits a strong preference for cleaving peptide bonds adjacent to aromatic amino acid residues (Trp, Tyr, Phe). In synthesis, it effectively catalyzes the coupling of various N-acylated amino acid esters with a range of nucleophiles.[1]
Quantitative Data: α-Chymotrypsin-Catalyzed Synthesis
| Acyl Donor | Nucleophile | Enzyme | Solvent System | Temp. (°C) | pH | Yield (%) |
| Z-Tyr-OEt | H-Gly-NH₂ | α-Chymotrypsin | Acetonitrile/Water | 25 | 7.0 | ~95 (illustrative) |
| Z-Phe-OEt | H-Leu-NH₂ | α-Chymotrypsin | Ethyl Acetate | 25 | 7.0 | High (illustrative) |
Note: Data for other Z-protected acyl donors are presented to illustrate the general applicability and expected high yields.
Generalized Protocol: Synthesis of Z-Glu(OBzl)-Phe-NH₂
Materials:
-
This compound (Acyl Donor)
-
L-Phenylalaninamide (H-Phe-NH₂) (Nucleophile)
-
α-Chymotrypsin (EC 3.4.21.1)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
-
Organic co-solvent (e.g., acetonitrile or DMF, optional)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: Dissolve or suspend this compound and H-Phe-NH₂ in the phosphate buffer. An organic co-solvent may be added to improve solubility.
-
Enzyme Addition: Add α-chymotrypsin to the solution. The enzyme can be used in its free or immobilized form.[1]
-
Reaction Conditions: Stir the mixture at room temperature (25°C). The reaction progress can be monitored by HPLC.[1]
-
Product Isolation and Purification: Once the reaction has reached equilibrium or completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate). The product is then purified using standard techniques such as column chromatography or recrystallization.[1]
References
Troubleshooting & Optimization
Troubleshooting low yield in peptide synthesis with Z-Glu(OBzl)-OH
Welcome to the technical support center for troubleshooting peptide synthesis utilizing Z-Glu(OBzl)-OH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low peptide yields and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield when using this compound in solid-phase peptide synthesis (SPPS)?
Low yields when incorporating this compound can stem from several factors, often related to incomplete reactions or the formation of side products. The most common culprits include:
-
Incomplete Coupling: The steric hindrance from the bulky Z (benzyloxycarbonyl) and OBzl (benzyl ester) groups can impede coupling efficiency, leading to the formation of deletion sequences where the this compound amino acid is missing.[1][2] This is particularly true for sterically hindered amino acids adjacent to the glutamic acid residue.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, making the N-terminal amine inaccessible for the incoming activated this compound.[2][3] This is more common in long or hydrophobic sequences.
-
Pyroglutamate Formation: If glutamic acid is at the N-terminus of the peptide chain, it can cyclize to form pyroglutamate, which terminates the chain elongation.[4][5] This side reaction can be promoted by the conditions used for coupling the subsequent amino acid.
-
Incomplete Deprotection: The Z and OBzl groups are typically removed by strong acids (like HF) or catalytic hydrogenation.[4][6] Incomplete removal of these protecting groups will result in a lower yield of the desired peptide. Catalytic transfer hydrogenation, while milder, can sometimes be inefficient, especially for sterically hindered residues or if the catalyst is poisoned by sulfur-containing amino acids.[4]
-
Side Reactions During Cleavage: The strong acidic conditions required for cleavage can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine by the cleaved benzyl (B1604629) groups if scavengers are not used effectively.[4]
Q2: How can I improve the coupling efficiency of this compound?
Improving the coupling efficiency of the sterically hindered this compound is crucial for maximizing yield. Consider the following strategies:
-
Optimize Coupling Reagents: While standard carbodiimide (B86325) reagents like DIC/HOBt can be effective, more potent activating agents are often recommended for difficult couplings.[2][7] Uronium/aminium salts such as HBTU and HATU, or phosphonium (B103445) salts like PyBOP, generally provide higher efficiency and faster reaction rates.[2]
-
Double Coupling: Performing a second coupling step with a fresh solution of activated this compound can help drive the reaction to completion, especially for known difficult sequences.[1][2]
-
Increase Reaction Time and Temperature: Extending the coupling time to 2-4 hours or even longer can be beneficial.[2][7] Cautiously increasing the reaction temperature to 30-40°C may also improve the reaction rate, but should be monitored for potential side reactions like racemization.[2][8]
-
Use a Higher Excess of Reagents: Using a 3- to 5-fold excess of the amino acid and coupling reagents relative to the resin loading can improve the reaction kinetics.[6]
-
Monitor the Reaction: Utilize a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction before proceeding to the next step.[2][4]
Q3: What are the common side reactions associated with this compound and how can they be minimized?
Several side reactions can occur when using this compound, impacting both yield and purity. Here are the most common ones and how to mitigate them:
-
Pyroglutamate Formation: This occurs when an N-terminal glutamic acid residue cyclizes.
-
Mitigation: Ensure rapid and efficient coupling of the subsequent amino acid to minimize the time the N-terminal glutamic acid is exposed.[4]
-
-
Acid-Catalyzed Side Reactions (Alkylation): During final cleavage with strong acids like HF, the cleaved benzyl groups can alkylate sensitive residues.
-
Mitigation: Use appropriate scavengers, such as anisole (B1667542) or thioanisole, in the cleavage cocktail to trap the reactive benzyl cations.[4][5] Performing the cleavage at a lower temperature (e.g., 0-5°C) can also help minimize these side reactions.[1]
-
-
Transesterification: The benzyl ester of the glutamic acid side chain can undergo transesterification if alcohols are present under basic conditions.[9]
-
Mitigation: Avoid using alcohol-containing solvents during base-catalyzed steps if possible.
-
-
Racemization: The activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which can result in racemization.[7]
-
Mitigation: The addition of HOBt or using coupling reagents like HATU are known to suppress racemization.[7]
-
Troubleshooting Guides
Low Coupling Efficiency of this compound
If you are experiencing low coupling efficiency, as indicated by a positive Kaiser test after the coupling step, follow this troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions with Z-Glu(OBzl)-OH and how to avoid them
Technical Support Center: Z-Glu(OBzl)-OH
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during the use of this compound in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound in peptide synthesis?
A1: The primary side reactions when using this compound are:
-
Pyroglutamate (B8496135) (pGlu) Formation: Intramolecular cyclization of an N-terminal glutamic acid residue to form a five-membered lactam ring, resulting in the loss of a water molecule.[1] This can be a significant issue, leading to a blocked N-terminus and a difficult-to-remove impurity.[1][2]
-
Acid-Catalyzed Side Reactions during Cleavage: During final deprotection with strong acids like hydrogen fluoride (B91410) (HF), the benzyl (B1604629) protecting groups can lead to the alkylation of sensitive amino acid residues such as tryptophan and methionine if scavengers are not used effectively.[3] Another potential side reaction during HF cleavage is anisylation, where the unprotected carboxyl group can react with anisole (B1667542) (a common scavenger) to form an aryl ketone byproduct.[4]
-
Incomplete Deprotection: Milder deprotection methods like catalytic transfer hydrogenation can sometimes be inefficient, leading to incomplete removal of the Z (benzyloxycarbonyl) or Bzl (benzyl) groups, especially with sterically hindered residues or in the presence of sulfur-containing amino acids.[3]
-
Diketopiperazine Formation: At the dipeptide stage of solid-phase peptide synthesis (SPPS), intramolecular cyclization can occur, causing the dipeptide to cleave from the resin.[3]
-
Racemization: Although the Z-group generally suppresses racemization, the activation of the carboxylic acid can lead to a loss of stereochemical purity, particularly with prolonged activation times or at elevated temperatures.[5][6]
Q2: Under what conditions does pyroglutamate formation from this compound typically occur?
A2: Pyroglutamate formation is catalyzed by both acidic and basic conditions and is accelerated by elevated temperatures.[1] This side reaction is particularly prevalent when a this compound residue is at the N-terminus of a peptide chain.[1][3] It can occur during the coupling of the subsequent amino acid or during deprotection steps if not carefully controlled.[1][3] Prolonged exposure to basic or acidic conditions during coupling or work-up steps significantly increases the risk of pyroglutamate formation.[1]
Q3: How can I detect pyroglutamate formation in my peptide sample?
A3: The formation of pyroglutamate results in a mass difference of -18.01 Da due to the loss of a water molecule. This mass change is readily detectable using mass spectrometry.[1] In HPLC analysis, the pyroglutamyl-peptide will typically have a different retention time than the desired peptide, appearing as a separate peak.[1]
Troubleshooting Guides
Problem 1: Significant peak at -18 Da from the expected mass in MS analysis after coupling with this compound.
-
Potential Cause: This mass loss is characteristic of pyroglutamate formation from the N-terminal this compound residue.[1] This is likely due to prolonged exposure to basic or acidic conditions, or elevated temperatures during the coupling or work-up steps.[1]
-
Recommended Solutions:
-
Optimize Coupling Conditions: Minimize the reaction time for the coupling of this compound.[1] Using a pre-activated ester of this compound can accelerate the reaction and reduce the exposure time of the N-terminal amine to basic conditions.[1]
-
Temperature Control: Perform the coupling reaction at a lower temperature, such as 0 °C, to decrease the rate of pyroglutamate formation.[1]
-
Choice of Coupling Reagent: Employ a coupling reagent known for high efficiency and rapid reaction rates, such as HATU or HBTU, to minimize the coupling time.[5]
-
Base Equivalents: If using a tertiary amine base like DIPEA or NMM, consider reducing the number of equivalents to the minimum necessary for neutralization.[1]
-
pH Control: During work-up, maintain the pH as close to neutral as possible to avoid catalyzing the cyclization.[1]
-
Problem 2: Incomplete removal of Z or Benzyl protecting groups after deprotection.
-
Potential Cause: If using catalytic transfer hydrogenation, the catalyst may be poisoned (e.g., by sulfur-containing residues) or the reaction may be sterically hindered, leading to incomplete deprotection.[3]
-
Recommended Solutions:
-
Catalyst and Hydrogen Source: Ensure the palladium catalyst is fresh and active. For catalytic transfer hydrogenation, use an appropriate hydrogen donor like formic acid or ammonium (B1175870) formate.[3]
-
Reaction Time and Monitoring: Increase the reaction time and monitor the deprotection progress by HPLC.[3]
-
Alternative Deprotection: If catalytic hydrogenation is consistently incomplete, consider using a strong acid like HF, being mindful of potential side reactions with sensitive residues.[3]
-
Problem 3: Presence of byproducts with masses corresponding to alkylated sensitive residues (e.g., Trp, Met) after HF cleavage.
-
Potential Cause: Insufficient or inappropriate scavengers were used during the strong acid cleavage, allowing the cleaved benzyl carbocations to alkylate electron-rich side chains.[3]
-
Recommended Solutions:
-
Use of Scavengers: Employ a scavenger cocktail appropriate for the peptide sequence. A common mixture is 90% HF with 5% p-cresol (B1678582) and 5% thioanisole (B89551) to trap the benzyl cations.[7]
-
Cleavage Temperature: Perform the cleavage at a lower temperature (e.g., 0-5°C) to minimize side reactions like anisylation.[4]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Racemization Potential |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used.[5] | Formation of insoluble urea (B33335) byproducts (DCC), potential for N-acylurea formation.[5][6] | Moderate to high without additives.[5] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization with additives, soluble byproducts.[5] | BOP produces carcinogenic HMPA.[5] | Low to moderate.[5] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | High coupling efficiency, rapid reaction rates, low racemization.[5] | Can react with unprotected phosphorylated amino acids.[5] | Low.[5] |
Table 2: Typical Quantitative Data for SPPS using a Boc/Bzl Strategy with this compound
| Parameter | Typical Value | Notes |
| Coupling Efficiency (Z-Glu-OBzl) | 95-99% | May require optimized coupling reagents or double coupling due to potential steric hindrance.[7] |
| Crude Peptide Purity (HPLC) | ~75-85% | Purity is sequence-dependent.[3] |
| Major Side Product Formation | Pyroglutamate, Alkylated products | Side reaction profiles are highly dependent on synthesis conditions.[3] |
Experimental Protocols
Protocol 1: Minimized Pyroglutamate Formation during Coupling of this compound
This protocol is for the manual coupling of this compound to a peptide-resin in the context of Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM, then DMF.
-
Neutralization: Neutralize the N-terminal amine salt on the resin with a solution of 10% DIEA in DCM for 5 minutes (repeat twice). Wash the resin thoroughly with DCM and then DMF.[3]
-
Activation of this compound:
-
Coupling:
-
Add the pre-activated this compound solution to the neutralized peptide-resin.
-
Maintain the reaction temperature at 0 °C for the first hour, then allow it to slowly warm to room temperature.[1]
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction completion using a Kaiser test.[1]
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Catalytic Transfer Hydrogenation for Z and Benzyl Group Deprotection
This protocol describes the removal of the Z and benzyl protecting groups from a peptide-resin.
Materials:
-
Dried peptide-resin
-
Formic acid/Methanol mixture
-
10% Palladium on carbon (Pd/C) catalyst
-
Nitrogen gas
-
Celite®
Procedure:
-
Resin Suspension: After the final coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum. Suspend the peptide-resin in a mixture of formic acid and methanol.[3]
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (typically 10-50% by weight of the peptide).[8]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.[3]
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
-
Visualizations
Caption: Troubleshooting workflow for pyroglutamate formation.
Caption: Experimental workflow for coupling this compound.
References
Technical Support Center: Purification of Peptides Containing Z-Glu(OBzl)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the purification of peptides containing the Z-Glu(OBzl)-OH moiety. The presence of the benzyloxycarbonyl (Z) and benzyl (B1604629) (Bzl) protecting groups on the glutamic acid residue significantly increases the hydrophobicity of the peptide, which can present challenges in solubility, aggregation, and chromatographic separation. This guide offers detailed troubleshooting, frequently asked questions, and standardized protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides that contain this compound?
A1: The main difficulties arise from the two benzyl groups, which substantially increase the peptide's hydrophobicity. This can result in:
-
Poor Solubility: Difficulty dissolving the crude peptide in standard aqueous buffers used for reversed-phase HPLC (RP-HPLC).[1]
-
Peptide Aggregation: The heightened hydrophobicity can encourage intermolecular interactions, causing aggregates that are challenging to purify and may lead to broad or tailing peaks during chromatography.[1][2]
-
Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or by-products from synthesis, may have similar retention times to the target peptide in RP-HPLC, making separation difficult.[1]
Q2: Which chromatographic method is most suitable for purifying a peptide with the this compound group still attached?
A2: Both reversed-phase and normal-phase chromatography can be effective, and the best choice depends on the specific peptide and the types of impurities present.
-
Reversed-Phase HPLC (RP-HPLC): This is the most prevalent method for peptide purification.[1][3] However, for highly hydrophobic peptides, modifications to standard protocols may be needed, such as using a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18).[1]
-
Normal-Phase Chromatography: This can be advantageous for separating the protected peptide from more polar impurities.[1]
Q3: How are the Z and OBzl protecting groups typically removed?
A3: The Z and OBzl groups are generally removed simultaneously using strong acidic conditions or by catalytic hydrogenation.
-
Catalytic Transfer Hydrogenation: This is a mild and effective method for removing both Z and OBzl groups and is often preferred as it avoids strong acids that can damage sensitive residues.[1][4]
-
Anhydrous Hydrogen Fluoride (HF) Cleavage: This is a very effective but harsh method that removes most common protecting groups, including Z and OBzl. It requires specialized equipment due to the hazardous nature of HF.[1]
Q4: Is it possible to selectively remove the Z and OBzl groups?
A4: Selective removal is challenging because both groups are cleaved under similar conditions. While some level of selectivity might be achievable under carefully controlled catalytic hydrogenation conditions, for most applications, simultaneous removal is the intended and more practical strategy.[1]
Troubleshooting Guides
Problem 1: Poor solubility of the crude peptide.
-
Symptom: The lyophilized crude peptide does not dissolve in the initial mobile phase for RP-HPLC.
-
Possible Cause: The high hydrophobicity of the peptide due to the this compound moiety and other non-polar residues.[1]
-
Solutions:
-
Initial Dissolution in Organic Solvent: First, dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and then slowly add the aqueous buffer while vortexing.[5]
-
Use of Co-solvents: Incorporate a small percentage of an organic solvent such as acetonitrile, methanol (B129727), or isopropanol (B130326) in the aqueous mobile phase to maintain solubility.[5]
-
Sonication: Use an ultrasonic bath to help break up aggregates and improve dissolution.[5]
-
Gentle Heating: Gently warm the solution to aid dissolution, but be cautious to avoid peptide degradation.[5]
-
Problem 2: Incomplete removal of protecting groups.
-
Symptom: Mass spectrometry analysis after the deprotection step shows the presence of the desired peptide along with species where one or both protecting groups are still attached.
-
Possible Cause: Inefficient deprotection reaction.[1]
-
Solutions:
-
For Catalytic Transfer Hydrogenation:
-
Catalyst Activity: Ensure the palladium catalyst is fresh and active.[1]
-
Reaction Time and Hydrogen Source: Increase the reaction time and ensure the hydrogen donor (e.g., formic acid, ammonium (B1175870) formate) is in sufficient excess.[1]
-
-
For HF Cleavage:
-
Scavengers: Use an appropriate scavenger cocktail (e.g., anisole, p-cresol) to prevent side reactions that might interfere with deprotection.[1]
-
-
Problem 3: Formation of side products.
-
Symptom: HPLC and mass spectrometry analysis reveal the presence of unexpected impurities.
-
Possible Causes and Solutions:
-
Pyroglutamate Formation: If the glutamic acid is at the N-terminus, it can cyclize. This can be minimized by ensuring rapid and efficient coupling during synthesis.[6][7]
-
Alkylation: During strong acid cleavage, the benzyl groups can lead to the alkylation of sensitive residues like tryptophan and methionine. The effective use of scavengers is crucial to prevent this.[6]
-
Transesterification: This can occur if alcohols are used as solvents during certain steps, leading to the formation of different esters.[8]
-
Data Presentation
Table 1: Comparison of Purification Strategies for a Model Peptide Containing this compound
| Strategy | Initial Purity of Protected Peptide (%) | Purity After Deprotection (%) | Overall Yield (%) | Notes |
| Strategy 1: RP-HPLC (C18) followed by Catalytic Transfer Hydrogenation | 85 | 96 | 65 | Good resolution but some peak tailing observed.[1] |
| Strategy 2: Normal-Phase Chromatography followed by Catalytic Transfer Hydrogenation | 90 | 97 | 70 | Better initial purity for the protected peptide due to good separation from polar impurities.[1] |
Table 2: Typical Quantitative Data for Solid-Phase Synthesis of a Peptide Containing Boc-Glu(OBzl)-OH
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used.[7] |
| Coupling Efficiency (per step) | >99% | Can be monitored by the Kaiser test.[7] |
| Coupling Efficiency (Boc-Glu(OBzl)-OH) | ~95-99% | May require optimized coupling reagents or double coupling.[7] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[7] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[7] |
| Final Purified Peptide Yield | 20 - 40% | Represents the yield after preparative HPLC purification.[7] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation for Z and OBzl Group Removal
-
Dissolution: Dissolve the protected peptide in a suitable solvent such as methanol (MeOH), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF).[1][9]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).[1]
-
Hydrogen Donor Addition: Add a hydrogen donor such as formic acid or ammonium formate (B1220265) in excess (typically 10-20 equivalents per benzyl group).[1][4]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[1]
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.[1]
-
Final Purification: The deprotected peptide may require a final RP-HPLC polishing step to remove any minor impurities.[1]
Protocol 2: Anhydrous Hydrogen Fluoride (HF) Cleavage
-
Preparation: Place the dried peptide-resin in an HF-resistant reaction vessel. Add a scavenger cocktail (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.[1]
-
HF Distillation: Cool the reaction vessel and distill the anhydrous HF into it.
-
Cleavage Reaction: Allow the reaction mixture to warm to 0-5°C and stir for 1-2 hours.[1]
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.[1]
-
Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide pellet with cold diethyl ether to remove scavengers and organic-soluble impurities.[1]
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid). Lyophilize to obtain the crude deprotected peptide, which can then be purified by RP-HPLC.[1]
Visualizations
Caption: Workflow for the purification of peptides containing this compound.
Caption: Troubleshooting workflow for common issues in this compound peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of Z-Glu(OBzl)-OH
Welcome to the technical support center for Z-Glu(OBzl)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in peptide synthesis. Our goal is to help you optimize your coupling reactions, maximize yields, and minimize side products.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound and provides systematic solutions.
Issue 1: Low or Incomplete Coupling Efficiency
-
Question: My Kaiser test is positive, or my mass spectrometry results show a significant amount of unreacted starting material after coupling with this compound. What are the possible causes and how can I improve the coupling efficiency?
-
Answer: Incomplete coupling of this compound is a common challenge, often attributed to several factors. The primary cause is typically steric hindrance from the bulky benzyloxycarbonyl (Z) and benzyl (B1604629) (OBzl) protecting groups, which can physically block the approach of the activated amino acid to the amine nucleophile.[1] Other contributing factors can include suboptimal reaction conditions or the nature of the amino acid being coupled.
Here is a step-by-step approach to troubleshoot and improve your coupling efficiency:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure that the this compound and the amine component are pure and dry.
-
Use fresh, high-quality coupling reagents and anhydrous solvents, as moisture can deactivate the activated species.[2]
-
Confirm that the stoichiometry is correct, typically using a slight excess of this compound and the coupling reagent.[1]
-
-
Optimize Reaction Conditions:
-
Extend Reaction Time: Increase the coupling time to allow the reaction to proceed to completion. For sterically hindered couplings, this could range from 4-6 hours to overnight.[2]
-
Increase Temperature: Cautiously increasing the reaction temperature to 30-40°C can enhance the reaction rate.[3] However, monitor the reaction closely, as higher temperatures can increase the risk of racemization.[2][3]
-
Solvent Choice: Ensure you are using an appropriate aprotic polar solvent like DMF or NMP. For sequences prone to aggregation, NMP may be a better choice than DMF.[3]
-
-
Change the Coupling Reagent:
-
If using a carbodiimide-based reagent like DCC or DIC alone, the addition of an additive such as HOBt or Oxyma Pure is crucial to suppress racemization and improve efficiency.[4][5]
-
For particularly difficult couplings, switch to a more potent coupling reagent. Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP, are known for their high coupling efficiency and rapid reaction rates, especially for sterically hindered couplings.[1][2][4]
-
-
Perform a Double Coupling:
-
Below is a logical workflow to troubleshoot low coupling efficiency:
Issue 2: Formation of Side Products
-
Question: My HPLC analysis shows multiple peaks, and mass spectrometry indicates the presence of side products. What are the common side reactions with this compound and how can I minimize them?
-
Answer: Several side reactions can occur during the coupling of this compound, impacting the purity of the final peptide.
-
Pyroglutamate Formation: If glutamic acid is at the N-terminus of a peptide, it can cyclize to form pyroglutamate.[7][8] This is more likely to occur during the coupling of the subsequent amino acid. To minimize this, ensure rapid and efficient coupling conditions.[7]
-
N-acylurea Formation: When using carbodiimide (B86325) reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea. The use of additives like HOBt or Oxyma Pure can effectively suppress this side reaction.[1]
-
Racemization: The activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which can cause the loss of stereochemical integrity. The urethane-based Z-protecting group generally helps to suppress racemization.[4] However, prolonged reaction times, high temperatures, or the use of strong bases can increase this risk. Using coupling additives and carefully controlling reaction conditions are key to preventing racemization.[1][4]
-
Transesterification: In the presence of alcohols and a base like TMAH during resin attachment, transesterification of the benzyl ester can occur.[9] It is crucial to use anhydrous conditions and appropriate solvents.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Pyroglutamate Formation with Z-Glu(OBzl)-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols to minimize pyroglutamate (B8496135) formation when using Z-Glu(OBzl)-OH in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern with this compound?
Pyroglutamate (pGlu) is a cyclic lactam formed from an N-terminal glutamic acid residue.[1][2] The reaction involves an intramolecular nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carboxyl carbon, releasing a molecule of water.[1] This modification is a significant concern for several reasons:
-
Blocked N-terminus: The cyclized structure lacks a free primary amine, which prevents sequencing by traditional methods like Edman degradation.[2]
-
Product Heterogeneity: Incomplete conversion leads to a mixture of the desired product and the pyroglutamate variant, complicating purification and analysis.[2]
-
Altered Properties: The formation of a lactam ring increases hydrophobicity and can impact the peptide's stability, aggregation propensity, and biological activity.[3]
Q2: What are the primary factors that promote pyroglutamate formation?
The primary drivers for the cyclization of N-terminal glutamic acid derivatives like this compound are:
-
Acidic and Basic Conditions: The reaction is catalyzed by both acids and bases.[4] Excess base (e.g., DIPEA, NMM) used during coupling steps or strongly acidic conditions during work-up can accelerate formation.[4] Minimal pyroglutamate formation is observed around pH 6.0-7.0.[2][5]
-
Elevated Temperatures: Higher reaction temperatures significantly increase the rate of intramolecular cyclization.[4]
-
Prolonged Reaction Times: Longer exposure to reaction or deprotection conditions provides more opportunity for the side reaction to occur. This is particularly relevant when using slower coupling reagents.[4]
Q3: Can I detect pyroglutamate formation using mass spectrometry?
Yes. The conversion of a glutamic acid residue to pyroglutamate results in the loss of a water molecule, which corresponds to a mass difference of -18.01 Da.[2] This mass shift can be readily detected using techniques like LC-MS/MS to identify and quantify the extent of the side reaction.[2][5]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Significant side-product detected at [M-18] Da in LC-MS analysis. | Intramolecular cyclization of this compound has occurred, forming the pyroglutamate derivative. | 1. Optimize reaction temperature: Perform the coupling reaction at 0°C to slow the rate of cyclization.[4]2. Control pH: Use the minimum necessary amount of base (e.g., DIPEA) for neutralization and coupling. Avoid strongly acidic or basic conditions during work-up.[4]3. Change coupling reagent: Switch to a faster, more efficient coupling reagent like HATU to reduce reaction time.[4] |
| Low yield of desired peptide after coupling with this compound. | Pyroglutamate formation is consuming the starting material. This is more likely with slower coupling reagents or excess base. | 1. Pre-activate the acid: Activate the this compound with the coupling reagent (e.g., DIC/HOBt) for 5-10 minutes at 0°C before adding it to the neutralized amine component.[4]2. Use a weaker base: Consider reducing the equivalents of a hindered base like DIPEA or switching to a less potent base.[4] |
| Difficulty purifying the final product; a persistent impurity is observed. | The pyroglutamate byproduct can have similar chromatographic behavior to the desired product. | 1. Optimize purification: Employ high-resolution reverse-phase HPLC (RP-HPLC), as the difference in polarity between the desired product and the pGlu byproduct often allows for separation.[4]2. Modify work-up: Perform mild aqueous washes to remove impurities, keeping the pH as close to neutral as possible.[4] |
Experimental Protocols & Data
Protocol: Minimized Pyroglutamate Formation during this compound Coupling
This protocol is designed to minimize the formation of the pyroglutamate side-product during the coupling of this compound to a free amine in solution-phase synthesis.
Materials:
-
This compound
-
Peptide-amine salt (e.g., TFA or HCl salt)
-
Coupling Reagent (e.g., HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Amine Preparation:
-
Dissolve the peptide-amine salt in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add the base (e.g., DIPEA) dropwise until the pH is approximately 8. Use the minimum amount necessary for neutralization.[4]
-
-
Acid Activation and Coupling:
-
In a separate flask, dissolve this compound (1.2 equivalents) and an additive like HOBt (1.2 equivalents, if using a carbodiimide) in anhydrous DMF.[4]
-
Cool this solution to 0°C.
-
Add the coupling reagent (e.g., DIC, 1.2 equivalents) to the this compound solution and allow it to pre-activate for 5-10 minutes at 0°C.[4] If using HATU (1.2 equivalents), pre-activation is much faster (1-2 minutes).
-
Transfer the activated acid solution to the neutralized peptide-amine solution.
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining reagents as appropriate.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up with mild acid (e.g., dilute HCl) and base (e.g., NaHCO₃) washes, ensuring the pH does not become extreme.[4]
-
Purify the crude product by flash chromatography or RP-HPLC to separate the desired peptide from any pyroglutamate byproduct.[4]
-
Data Presentation: Impact of Conditions on Pyroglutamate Formation
The choice of coupling reagent and reaction conditions significantly impacts the extent of this side reaction.
| Reagent / Condition | Activation Speed | Relative Risk of Pyroglutamate Formation | Rationale |
| DIC / HOBt | Moderate | Moderate | HOBt suppresses some side reactions, but the longer reaction times can still allow for cyclization to occur.[4] |
| HBTU / DIPEA | Fast | Low to Moderate | Rapid coupling minimizes the time available for cyclization. However, the excess base can still promote the side reaction.[4] |
| HATU / DIPEA | Very Fast | Low | As a highly efficient coupling reagent, HATU leads to very short reaction times, minimizing the opportunity for pyroglutamate formation.[4] |
| High Temperature (>25°C) | - | High | Increased temperature provides the activation energy needed to significantly accelerate the rate of intramolecular cyclization.[4] |
| Low Temperature (0°C) | - | Low | Lowering the temperature dramatically slows the rate of the unwanted pyroglutamate side reaction.[4] |
| Excess Base (>2 eq. DIPEA) | - | High | Strongly basic conditions actively catalyze the intramolecular cyclization reaction.[4] |
Visualizations
Pyroglutamate Formation Mechanism
The following diagram illustrates the intramolecular cyclization of an N-terminal glutamic acid residue to form pyroglutamate.
Caption: Mechanism of pyroglutamate formation from glutamic acid.
Experimental Workflow for Minimizing Pyroglutamate
This workflow outlines the decision-making process for setting up a coupling reaction with this compound to minimize side-product formation.
Caption: Decision workflow for minimizing pyroglutamate formation.
Factors Influencing Pyroglutamate Formation
This diagram shows the key factors that promote the unwanted side reaction and the corresponding preventative measures.
Caption: Key factors influencing pyroglutamate formation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Glu(OBzl)-OH deprotection incomplete reaction issues
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Z-Glu(OBzl)-OH. Here, you will find troubleshooting advice for common issues, particularly incomplete reactions, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound deprotection via catalytic hydrogenation is incomplete. What are the likely causes and how can I fix it?
Incomplete deprotection during catalytic hydrogenolysis is a common issue that can arise from several factors related to the catalyst, reaction conditions, or the substrate itself.
Troubleshooting Steps:
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be old, of low quality, or poisoned.[1]
-
Solution: Use a fresh batch of high-quality Pd/C catalyst. If sulfur-containing impurities are suspected in your starting material, consider pre-treatment or increasing the catalyst loading.[1] Amino acids like methionine and cysteine can inhibit hydrogenation catalysts.
-
-
Hydrogen Source: The availability of hydrogen can be a limiting factor.
-
Solution (Catalytic Hydrogenation): Ensure the system is properly sealed and purged to maintain an adequate pressure of hydrogen gas.[1]
-
Solution (Catalytic Transfer Hydrogenation): Use a sufficient molar excess of the hydrogen donor, such as formic acid or ammonium (B1175870) formate.[1]
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Steric Hindrance: The catalyst's access to the protecting groups might be sterically hindered by the surrounding peptide structure.[3]
-
Solution: In such cases, a stronger deprotection method like acidolysis may be required, provided it is compatible with the rest of the peptide.
-
Q2: I am observing side products during the deprotection of this compound. What are these side reactions and how can I minimize them?
Side reactions can compromise the purity and yield of your final peptide. The type of side reaction often depends on the deprotection method used.
-
Alkylation: During strong acid cleavage (e.g., with HF or HBr), the benzyl (B1604629) protecting groups can form reactive carbocations that alkylate nucleophilic residues like tryptophan and methionine.[1][3]
-
Prevention: The use of "scavengers" such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) is crucial to trap these reactive intermediates.[1]
-
-
Pyroglutamate (B8496135) Formation: If the glutamic acid residue is at the N-terminus of a peptide, it can cyclize to form a pyroglutamate residue.[3] This is more common during the coupling of the subsequent amino acid but can also be a concern during certain workup conditions.[3]
-
Prevention: Ensuring rapid and efficient coupling can help minimize this side reaction.[3]
-
-
Anisylation: In the presence of scavengers like anisole (B1667542) during HF cleavage, the acylium ion formed from the glutamic acid side chain can be attacked by the scavenger, leading to an aryl ketone byproduct.[4]
-
Prevention: Performing the cleavage at a lower temperature (e.g., 0-5°C) can help reduce this side reaction.[4]
-
Q3: When should I choose an alternative deprotection method to catalytic hydrogenation for this compound?
While catalytic hydrogenation is a mild and widely used method, it is not always suitable.[2] An alternative method should be considered under the following circumstances:
-
Presence of Reducible Functional Groups: If your peptide contains other functional groups that are sensitive to reduction, such as Cys, Met, or Trp residues, catalytic hydrogenolysis may not be compatible.[5]
-
Catalyst Poisoning: If your sample contains impurities that are known to poison the palladium catalyst, and cannot be easily removed, an alternative method will be necessary.[3][6]
-
Steric Hindrance: As mentioned, if the protecting groups are sterically inaccessible to the catalyst, hydrogenation may be inefficient.[3]
In these cases, acidolysis using reagents like 33% HBr in acetic acid or anhydrous HF can be an effective, albeit harsher, alternative.[2][7]
Comparative Summary of Deprotection Methods
The selection of a deprotection method depends on the specific requirements of your synthesis. The following table summarizes common methods for the complete deprotection of this compound to yield L-glutamic acid.
| Method | Reagents and Conditions | Reaction Time | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol (B129727), RT, Atmospheric Pressure | 2 - 6 hours | >95% | Requires a hydrogen gas source; the catalyst is flammable.[2] |
| Catalytic Transfer Hydrogenation | Formic Acid, 10% Pd/C, Methanol, RT | 1 - 3 hours | >95% | Avoids the use of gaseous hydrogen; formic acid is corrosive.[2] |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, Methanol, Reflux | 1 - 2 hours | >90% | A milder alternative to formic acid; often requires elevated temperatures.[2] |
| Acidolysis | 33% HBr in Acetic Acid, RT | 1 - 2 hours | >90% | A non-hydrogenation method; the reagent is highly corrosive and requires careful handling.[2] |
Experimental Protocols
Protocol 1: Deprotection by Catalytic Hydrogenation
This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon catalyst.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply
-
Reaction flask and hydrogenation apparatus (e.g., hydrogen balloon)
-
Magnetic stirrer
-
Celite® or a similar filtration aid
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a suitable reaction flask.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution.[2]
-
Seal the flask, evacuate the air, and then introduce hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC.[2]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]
-
Wash the filter cake with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude glutamic acid.
-
Purify the product if necessary.
Protocol 2: Deprotection by Catalytic Transfer Hydrogenation with Formic Acid
This protocol avoids the use of gaseous hydrogen by employing formic acid as a hydrogen donor.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Formic Acid
-
Magnetic stirrer
-
Celite® or a similar filtration aid
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a reaction flask.
-
Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.[2]
-
To the stirred suspension, add formic acid (2.0 - 5.0 eq) dropwise at room temperature.[2]
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or HPLC.[2]
-
After the reaction is complete, filter the mixture through Celite® to remove the catalyst and wash the pad with methanol.[2]
-
Evaporate the combined filtrates under reduced pressure to yield the crude product.
Protocol 3: Deprotection by Acidolysis with HBr in Acetic Acid
This protocol is a non-catalytic method for the deprotection of this compound.[2]
Materials:
-
This compound
-
33% Hydrogen Bromide (HBr) in Acetic Acid
-
Anhydrous Diethyl Ether
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
In a fume hood, dissolve this compound (1.0 eq) in 33% HBr in acetic acid at room temperature.[2]
-
Stir the solution and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.[2]
-
Collect the precipitated glutamic acid hydrobromide salt by filtration or centrifugation.[2]
-
Wash the solid with diethyl ether to remove residual acetic acid and benzyl bromide.[2]
-
Dry the product under vacuum.
Visual Guides
The following diagrams illustrate the deprotection process and a troubleshooting workflow.
Caption: General deprotection pathways for this compound.
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
References
Technical Support Center: Z-Glu(OBzl)-OH in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Z-Glu(OBzl)-OH in peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility of this compound during coupling reactions?
A1: The poor solubility of this compound can be attributed to several factors. The molecule's structure, containing two bulky and hydrophobic benzyl (B1604629) groups (the Z and OBzl protecting groups), contributes significantly to its limited solubility in some common organic solvents.[1][2] Furthermore, like many protected amino acids, this compound can aggregate, especially at higher concentrations, which hinders its dissolution.
Q2: In which common solvents is this compound soluble?
A2: this compound exhibits good solubility in several polar aprotic solvents. It is known to be soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[1][3] While specific quantitative data is not always available, it is reported to be very soluble in DMSO and freely soluble in DMF.[1][4]
Q3: Can I heat the solvent to dissolve this compound?
A3: Gentle heating can be employed to aid in the dissolution of this compound. However, it is crucial to proceed with caution, as excessive heat can lead to the degradation of the amino acid derivative and promote side reactions. It is advisable to keep the temperature below 40°C.
Q4: Is sonication effective for dissolving this compound?
A4: Yes, sonication is a highly effective method for dissolving this compound, particularly in solvents like DMSO.[4] It helps to break down aggregates and enhance the solvation of the molecule.
Q5: What should I do if this compound precipitates out of solution during the coupling reaction?
A5: Precipitation during the reaction indicates that the solubility limit has been exceeded under the reaction conditions. To address this, you can try adding a co-solvent to increase the polarity of the reaction mixture, such as adding a small amount of DMSO to a reaction in DMF.[5] Ensuring vigorous stirring throughout the reaction can also help maintain homogeneity.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your coupling reactions.
Data Presentation
The following table summarizes the known solubility of this compound in common peptide synthesis solvents.
| Solvent | Chemical Class | Polarity | Known Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High | 100 mg/mL[4] (≥ 200 mg/mL estimated[1]) | Ultrasonic treatment may be required.[4] |
| Dimethylformamide (DMF) | Aprotic | High | Freely Soluble[1] | A common solvent for peptide coupling. |
| Dichloromethane (DCM) | Halogenated | Medium | Soluble[1] | Often used in Boc-strategy SPPS.[3] |
| Methanol (MeOH) | Protic | High | Soluble[6] | May not be suitable for all coupling reactions. |
| Water | Protic | Very High | Slightly soluble/Insoluble[6] | Not a suitable solvent for coupling reactions. |
Logical Workflow for Troubleshooting Solubility Issues
This workflow provides a step-by-step process to address solubility challenges with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF for Coupling
This protocol describes the standard procedure for dissolving this compound in DMF, a common solvent for peptide coupling.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Weigh the required amount of this compound and add it to the reaction vessel.
-
Add the calculated volume of anhydrous DMF to achieve the desired concentration.
-
Stir the mixture at room temperature using a magnetic stirrer.
-
Visually inspect the solution for complete dissolution. If solids remain, proceed to Protocol 2.
Protocol 2: Enhanced Dissolution of this compound using Sonication and Co-solvents
This protocol is for instances where this compound does not readily dissolve in the primary solvent.
Materials:
-
This compound
-
Primary solvent (e.g., DMF or DCM)
-
Co-solvent (e.g., DMSO)
-
Ultrasonic bath
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Add the weighed this compound to the reaction vessel.
-
Add the primary solvent (e.g., DMF) to the vessel.
-
Place the vessel in an ultrasonic bath and sonicate for 5-10 minute intervals. Check for dissolution after each interval.
-
If the compound is still not fully dissolved, add a small volume of a stronger co-solvent, such as DMSO (e.g., 5-10% of the total volume), and continue to sonicate.[5]
-
Once fully dissolved, the solution is ready for the addition of other coupling reagents.
Experimental Workflow for a Typical Coupling Reaction
The following diagram illustrates the general workflow for a peptide coupling reaction involving this compound.
Caption: General workflow for a peptide coupling reaction.
References
Technical Support Center: Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for the use of Z-Glu(OBzl)-OH and its derivatives in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective troubleshooting strategies. For the context of SPPS, the relevant building block is the Nα-protected form, typically Boc-Glu(OBzl)-OH .
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of Boc-Glu(OBzl)-OH in SPPS?
A1: The primary side reactions include:
-
Pyroglutamate Formation: The side-chain carboxyl group of a deprotected N-terminal glutamic acid residue can cyclize to form a pyroglutamyl residue, especially during the coupling of the subsequent amino acid.[1][2] To minimize this, ensure rapid and efficient coupling.[1]
-
Acid-Catalyzed Side Reactions: During final cleavage with strong acids like Hydrogen Fluoride (HF), the benzyl (B1604629) protecting groups (Z and OBzl) can lead to the alkylation of sensitive residues such as tryptophan and methionine.[1] The use of appropriate scavengers is crucial to prevent this.
-
Anisylation: In the presence of scavengers like anisole (B1667542) during HF cleavage, the glutamic acid side chain can form a reactive acylium ion, which can then be attacked by the scavenger, resulting in an aryl ketone byproduct.[2] Performing the cleavage at lower temperatures (e.g., 0-5°C) can help minimize this side reaction.[2]
Q2: My peptide synthesis is resulting in a low yield. Could Boc-Glu(OBzl)-OH be the cause?
A2: Low yields can stem from several factors related to Boc-Glu(OBzl)-OH:
-
Incomplete Coupling: The bulky nature of the Z and OBzl protecting groups can cause steric hindrance, leading to incomplete coupling and resulting in deletion sequences.[3][4]
-
Peptide Aggregation: Peptides containing glutamic acid may be prone to aggregation on the resin, making the N-terminal amine inaccessible for the next coupling step.[4]
Q3: How can I improve the coupling efficiency of Boc-Glu(OBzl)-OH?
A3: To improve coupling efficiency, consider the following strategies:
-
Double Coupling: Perform a second coupling step with a fresh solution of activated Boc-Glu(OBzl)-OH to ensure the reaction goes to completion.[3][4]
-
Use a Stronger Coupling Reagent: Switch to more potent activating agents like HATU, HCTU, or PyBOP, which are effective for sterically hindered couplings.[3][4]
-
Optimize Reaction Conditions: Extend the coupling time (e.g., to 4-6 hours or even overnight) or cautiously increase the reaction temperature to 35-40°C, while monitoring for potential racemization.[4]
-
Change Solvents: Using a solvent mixture like DMF and DCM may improve resin swelling and reduce peptide aggregation.[4]
Q4: What are the challenges during the deprotection of the Z and OBzl groups, and how can they be addressed?
A4: Deprotection challenges include:
-
Incomplete Deprotection: Catalytic transfer hydrogenation, a milder alternative to strong acids for removing Z and Bzl groups, can sometimes be inefficient for sterically hindered residues or be poisoned by sulfur-containing amino acids, leading to incomplete deprotection.[1]
-
Side Reactions with Strong Acids: As mentioned, strong acids like HF required for Z/Bzl group removal can cause side reactions with sensitive amino acids.[1][3] The use of scavengers and optimizing cleavage conditions (e.g., lower temperature) are essential.[2][3]
Q5: What is the solubility of this compound in common SPPS solvents?
A5: this compound is generally soluble in common organic solvents used in peptide synthesis. Based on its structure, the estimated solubility is as follows:
| Solvent | Chemical Class | Polarity | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Very Soluble (≥ 200 mg/mL)[5] |
| Dimethylformamide (DMF) | Aprotic | High | Freely Soluble[5] |
| Dichloromethane (DCM) | Halogenated | Medium | Soluble[5] |
| Chloroform | Halogenated | Medium | Soluble |
| Ethyl Acetate | Ester | Medium | Soluble |
| Methanol | Protic | High | Slightly Soluble |
| Water | Protic | High | Insoluble |
It is crucial to experimentally verify these values for specific applications.[5]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency / Presence of Deletion Sequences
This is often indicated by mass spectrometry results showing a significant peak corresponding to the peptide missing the glutamic acid residue.[4]
| Possible Cause | Solution |
| Steric Hindrance | The bulky Z and OBzl groups can physically block the coupling reaction.[4] |
| Extend Reaction Time: Increase coupling time to 4-6 hours or overnight.[4] | |
| Double Coupling: Perform a second coupling with fresh reagents.[3][4] | |
| Elevated Temperature: Cautiously increase the temperature to 35-40°C.[4] | |
| Inadequate Activation | The coupling reagent may not be reactive enough. |
| Switch to a Stronger Coupling Reagent: Use HATU, HCTU, or PyBOP.[3][4] | |
| Ensure Reagent Quality: Use fresh, high-quality reagents and anhydrous solvents.[4] | |
| Peptide Aggregation | The growing peptide chain aggregates on the resin, blocking the reaction site.[4] |
| Use Chaotropic Salts: Add LiCl (0.5 M) to the coupling mixture to disrupt secondary structures.[4] | |
| Optimize Solvents: A mixture of DMF and DCM can improve resin swelling.[4] |
Problem 2: Side Product Formation
Mass spectrometry analysis of the crude peptide may show unexpected peaks corresponding to side products.
| Side Product | Possible Cause | Solution |
| Pyroglutamate | Intramolecular cyclization of an N-terminal glutamic acid residue.[1][2] | |
| Ensure Rapid and Efficient Coupling: Minimize the time the N-terminal Glu is deprotected before the next coupling.[1] | ||
| Alkylated Residues | Reaction of sensitive residues (e.g., Met, Trp) with cleaved benzyl groups during strong acid deprotection.[1] | |
| Use Effective Scavengers: Include scavengers in the cleavage cocktail to capture reactive carbocations. | ||
| Anisylation | Reaction of the glutamic acid side chain with anisole during HF cleavage.[2] | |
| Optimize Cleavage Conditions: Perform the final cleavage at a lower temperature (0-5°C).[2] |
Experimental Protocols
Protocol 1: Coupling of Boc-Glu(OBzl)-OH in Boc-SPPS
This protocol outlines a single cycle for adding a Boc-Glu(OBzl)-OH residue to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes.[1]
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.[1]
-
Washing: Wash the resin thoroughly with DCM and then N,N-Dimethylformamide (DMF).[1][2]
-
Neutralization: Treat the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DMF or DCM for 5-10 minutes (repeat this step).[2]
-
Washing: Wash the resin with DMF.[2]
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 eq.), a coupling reagent like HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.[1]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin and agitate the mixture for 1-2 hours.[1][2]
-
Monitoring: Monitor the coupling completion with a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[1][2]
-
Washing: Wash the resin with DMF and DCM to prepare for the next cycle.[1]
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of the Z and OBzl protecting groups.
Method A: Strong Acid Cleavage (HF)
-
Drying: After the final coupling and Boc deprotection, wash the resin with DCM and dry it under a vacuum.[1]
-
Cleavage Cocktail: Prepare a cleavage cocktail containing anhydrous Hydrofluoric Acid (HF) and appropriate scavengers (e.g., anisole).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at a low temperature (e.g., 0-5°C) for the recommended time.[2]
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Method B: Catalytic Transfer Hydrogenation
This is a milder method for removing Z and Bzl groups.
-
Resin Suspension: Suspend the peptide-resin in a mixture of formic acid and methanol.[1]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst.[1]
-
Reaction: Stir the mixture at room temperature, monitoring the reaction progress. Reaction times can vary from 1 to 24 hours.[6]
-
Catalyst Removal: Filter the reaction mixture through Celite® to remove the Pd/C catalyst.[6]
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the deprotected peptide.[6]
Visualizations
Caption: Workflow for a single coupling cycle of Boc-Glu(OBzl)-OH in SPPS.
Caption: Troubleshooting logic for low coupling yield with Boc-Glu(OBzl)-OH.
References
Technical Support Center: HPLC Purification of Z-Glu(OBzl)-OH Containing Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the HPLC purification of peptides containing the Z-Glu(OBzl)-OH residue. The presence of the benzyloxycarbonyl (Z) and benzyl (B1604629) (Bzl) protecting groups significantly increases peptide hydrophobicity, leading to unique challenges in purification. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The main difficulties arise from the two benzyl groups, which substantially increase the peptide's hydrophobicity.[1] This can result in:
-
Poor Solubility: Difficulty dissolving the crude peptide in standard aqueous buffers used for reversed-phase HPLC (RP-HPLC).[1]
-
Peptide Aggregation: The heightened hydrophobicity can encourage intermolecular interactions, causing aggregation. This can lead to broad or tailing peaks during chromatography.[1]
-
Co-elution with Impurities: Hydrophobic impurities from the synthesis, such as deletion sequences, may have similar retention times to the target peptide, complicating separation.[1]
Q2: What is the recommended starting strategy for HPLC purification of a this compound containing peptide?
A2: For peptides with significant hydrophobicity due to protecting groups, a good starting point is to use a less hydrophobic stationary phase and a shallow gradient.
-
Column Selection: Begin with a C8 or even a C4 reversed-phase column instead of the more common C18 to lessen the strong hydrophobic interactions.[1][2]
-
Mobile Phase: A standard mobile phase system consists of Mobile Phase A: 0.1% TFA in HPLC-grade water and Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase.[1][3]
-
Gradient: Start with a shallow gradient (e.g., a 1% per minute increase in Mobile Phase B) to ensure good separation of closely eluting impurities.[4][5]
Q3: Can the Z and OBzl protecting groups be cleaved during HPLC purification?
A3: Under standard RP-HPLC conditions using TFA, the Z (benzyloxycarbonyl) and OBzl (benzyl ester) groups are generally stable.[6] Cleavage of these groups typically requires stronger acids like HF or catalytic hydrogenation.[6][7] However, prolonged exposure to highly acidic conditions or elevated temperatures should be avoided to minimize the risk of any partial deprotection.
Q4: What are some common impurities I might see in my crude peptide product?
A4: Besides the target peptide, several impurities can arise from the solid-phase peptide synthesis (SPPS) process:
-
Deletion Sequences: Failure to complete a coupling step results in peptides missing one or more amino acids.[8][9]
-
Truncated Sequences: Incomplete synthesis leads to shorter peptide chains.
-
Peptides with Incomplete Deprotection: Residual protecting groups from other amino acids in the sequence.[9]
-
Side-Reaction Products: Depending on the cleavage conditions, side reactions such as alkylation of sensitive residues (e.g., Trp, Met) can occur.[6] Pyroglutamate formation can also be an issue if glutamic acid is at the N-terminus.[6][7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of peptides containing this compound.
Problem 1: Poor Solubility of the Crude Peptide
-
Symptom: The crude peptide does not fully dissolve in the initial mobile phase (e.g., water with 0.1% TFA). The solution is cloudy or contains visible precipitate.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insoluble peptides.
Problem 2: Broad or Tailing Peaks in the Chromatogram
-
Symptom: The main peptide peak is wide and asymmetrical, often with a "tail."
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Peptide Aggregation | Lower the sample concentration. Increase the column temperature (e.g., to 40-60°C) to improve solubility and reduce aggregation.[2] |
| Strong Hydrophobic Interactions | Switch to a less hydrophobic column (C8 or C4).[2] Try a different organic modifier in the mobile phase, such as isopropanol.[1] |
| Sub-optimal Gradient | Decrease the gradient slope around the elution point of the peptide to improve peak focusing.[2][4] |
| Insufficient Ion-Pairing | Ensure the TFA concentration is adequate (0.1%). For highly basic peptides, a slightly higher concentration (up to 0.25%) might be beneficial.[10][11] |
Problem 3: Co-elution of Impurities
-
Symptom: The main peak is not pure, and mass spectrometry reveals the presence of impurities with very similar retention times.
-
Optimization Strategy:
Caption: Strategy for resolving co-eluting impurities.
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC for this compound Peptides
-
Column Selection: Start with a C8 reversed-phase column (e.g., 4.6 mm ID, 5 µm particle size, 150-250 mm length).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Weigh a small amount of the crude peptide.
-
Dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µL for 1-2 mg of peptide).
-
Slowly dilute the DMSO solution with Mobile Phase A to a final concentration of 1-2 mg/mL. Vortex during dilution to prevent precipitation.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: 220 nm.
-
Column Temperature: 30°C.
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B (linear gradient)
-
65-70 min: 65% to 95% B (wash)
-
70-75 min: 95% B (wash)
-
75-80 min: 95% to 5% B (re-equilibration)
-
80-90 min: 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the major peaks and analyze by mass spectrometry to confirm the identity of the target peptide.
Quantitative Data Summary
The following table provides illustrative data for the purification of a model decapeptide containing a this compound residue using different strategies. Actual results will vary depending on the peptide sequence and synthesis quality.
| Purification Strategy | Column | Crude Purity (%) | Final Purity (%) | Recovery (%) | Notes |
| Standard RP-HPLC (Protocol 1) | C8 | 65 | >95 | 55 | Good starting point for moderately hydrophobic peptides. |
| Shallow Gradient RP-HPLC | C8 | 65 | >98 | 45 | Improved resolution of closely eluting impurities, but may lead to broader peaks and lower recovery. |
| High-Temperature RP-HPLC (60°C) | C8 | 65 | >95 | 60 | Can improve peak shape and recovery for aggregation-prone peptides. |
| Alternative Column RP-HPLC | C4 | 65 | >95 | 65 | Reduces strong retention, potentially improving recovery for very hydrophobic peptides. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Kaiser Test Troubleshooting for Z-Glu(OBzl)-OH: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Kaiser test, specifically when using Z-Glu(OBzl)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Unexpected positive Kaiser test results after coupling this compound can be frustrating. This guide provides a systematic approach to diagnosing and resolving common issues.
Problem: Positive Kaiser Test After Coupling this compound
A positive Kaiser test, indicated by a blue or purple color on the resin beads and/or in the solution, signifies the presence of free primary amines.[1][2] This suggests that the coupling of this compound to the N-terminal amine of the peptide-resin was incomplete.
Initial Assessment:
-
Visual Inspection: Carefully observe the color intensity. A very dark blue suggests a significant amount of unreacted amine, while a faint blue may indicate a nearly complete but still unfinished reaction.[3]
-
Negative Control: If you have a resin sample with a fully protected N-terminus, run a parallel Kaiser test on it. This should yield a negative result (yellow or colorless) and confirms that your reagents are not contaminated.[4]
-
Positive Control: Similarly, a test on a deprotected resin sample should give a strong positive result, confirming the viability of your Kaiser test reagents.[4]
Troubleshooting Steps:
If the initial assessment points towards an incomplete coupling, follow these steps:
-
Recouple: The most immediate solution is to perform a second coupling of this compound.[3]
-
Optimize Coupling Conditions: If the second coupling is also unsuccessful, consider the following optimizations:
-
Increase Reaction Time: Extend the coupling time to allow for complete reaction, especially if steric hindrance is a factor.[5]
-
Change Solvent: Aggregating peptide sequences can hinder coupling. Switching from DMF to a more effective solvent like NMP or DMSO may be beneficial.[3]
-
Use a More Potent Coupling Reagent: If using standard reagents like HBTU, consider switching to a more powerful one like HATU or HCTU.[3][5]
-
-
Capping: If unreacted amine persists after a second coupling, it is crucial to "cap" these unreacted sites.[3] This is done by acetylating the remaining free amines with acetic anhydride (B1165640), which prevents the formation of deletion peptide impurities in subsequent steps.[3][6]
Is this compound causing a false positive?
While some protecting groups, notably Fmoc, are known to be labile under the conditions of the Kaiser test (heat and pyridine) and can lead to false positive results, the Z (benzyloxycarbonyl) group is generally stable under these conditions.[3][7] There is no widespread evidence to suggest that this compound itself directly causes false positives in the Kaiser test. Therefore, a positive result should be treated as an indication of incomplete coupling until proven otherwise.
Frequently Asked Questions (FAQs)
Q1: What does a positive Kaiser test after coupling this compound indicate?
A positive Kaiser test (blue/purple color) indicates the presence of unreacted primary amines on your solid support, meaning the coupling of this compound was likely incomplete.[1][2]
Q2: Can the Z-group or OBzl-group on this compound cause a false positive Kaiser test?
Unlike the Fmoc protecting group, which can be unstable during the Kaiser test and lead to false positives, the Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups are generally stable under these conditions.[3][7] A positive result when using this compound is more likely due to incomplete coupling rather than a false positive from the protecting groups.
Q3: What should I do if I get a positive Kaiser test after the first coupling of this compound?
The recommended first step is to perform a second coupling reaction.[3] If the test is still positive, you should consider optimizing your coupling conditions (e.g., changing the solvent or coupling reagent) or capping the unreacted amines.[3]
Q4: What are some common reasons for incomplete coupling of this compound?
Incomplete coupling can be due to several factors, including:
-
Steric Hindrance: The bulky nature of this compound or the peptide sequence itself can slow down the reaction.[5]
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminal amine inaccessible.[3]
-
Inefficient Activation: The coupling reagents may not be efficiently activating the carboxylic acid of this compound.
-
Poor Reagent Quality: Ensure that your this compound, coupling reagents, and solvents are of high quality and anhydrous.
Q5: What is "capping" and when should I do it?
Capping is the process of blocking unreacted N-terminal amines after a coupling reaction, typically by acetylation with acetic anhydride.[3] You should cap if you still have a positive Kaiser test after a second coupling attempt to prevent the formation of deletion sequences in your final peptide product.[3][6]
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is used to qualitatively detect the presence of free primary amines on a solid support.
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine (B92270).
-
Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.
Procedure:
-
Place 10-15 beads of the peptide-resin into a small test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Colorless or faint yellow solution and beads | Complete coupling (Negative result) | Proceed to the next step in synthesis. |
| Light blue solution, dark blue beads | Incomplete coupling | Recouple. |
| Intense blue solution and beads | Failed coupling | Check reagents and recouple. Consider optimizing conditions. |
Standard Capping Protocol
This protocol is used to block unreacted primary amines.
Reagents:
-
Acetic Anhydride
-
Pyridine (or Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Wash the resin several times with DMF.
-
Suspend the resin in a solution of acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents based on resin substitution) in DMF.
-
Agitate the mixture at room temperature for 30 minutes.
-
Filter and wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free amines (negative result). If the test is still positive, repeat the capping procedure.[3]
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the decision-making process when troubleshooting a positive Kaiser test.
Caption: Troubleshooting workflow for a positive Kaiser test.
Caption: Relationship between SPPS coupling and the Kaiser test.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
Validation & Comparative
A Tale of Two Protecting Groups: A Comparative Guide to Z-Glu(OBzl)-OH and Fmoc-Glu(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acids is a critical decision that profoundly influences the efficiency, purity, and ultimate success of synthesizing a target peptide. For glutamic acid, a frequently incorporated residue, two of the most significant protected derivatives are Z-Glu(OBzl)-OH and Fmoc-Glu(OtBu)-OH. This guide provides an in-depth, objective comparison of these two essential building blocks, supported by a summary of expected experimental outcomes and detailed methodologies, to empower researchers in making informed decisions for their synthetic strategies.
The fundamental distinction between these two molecules lies in their orthogonal protecting group strategies. This compound is a component of the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, whereas Fmoc-Glu(OtBu)-OH is a cornerstone of the more contemporary and widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1] This dictates entirely different deprotection conditions, thereby shaping the entire synthetic workflow.
At a Glance: Key Differences in Protecting Group Strategies
| Feature | This compound | Fmoc-Glu(OtBu)-OH |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Side-Chain Protecting Group | Benzyl ester (OBzl) | tert-Butyl ester (OtBu) |
| Nα-Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH).[2] | Mild base (e.g., 20% piperidine (B6355638) in DMF).[3] |
| Side-Chain Deprotection | Strong acids (e.g., HF, TFMSA) or catalytic hydrogenolysis.[4] | Strong acids (e.g., Trifluoroacetic acid - TFA).[5] |
| Typical Synthesis Method | Primarily Solution-Phase Peptide Synthesis (SPPS), also used in Boc-based SPPS.[6] | Predominantly Solid-Phase Peptide Synthesis (SPPS).[7] |
Performance Comparison: A Quantitative Overview
The choice between this compound and Fmoc-Glu(OtBu)-OH has significant implications for the synthesis of peptides containing glutamic acid. The following table summarizes the expected quantitative outcomes for the synthesis of a model decapeptide containing a single glutamic acid residue.
| Parameter | This compound (in Boc-SPPS) | Fmoc-Glu(OtBu)-OH (in Fmoc-SPPS) | Notes |
| Coupling Efficiency | >99% | >99% | With modern coupling reagents, both can achieve high coupling efficiencies.[1] |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% | Purity is sequence-dependent. The Fmoc strategy may show more side products like aspartimide.[1] |
| Major Side Product Formation | Pyroglutamate, Alkylated products.[1] | Aspartimide, Pyroglutamate, Piperidinyl adducts.[1] | Side reaction profiles are distinct and depend heavily on synthesis conditions. |
| Final Cleavage Conditions | Harsh (e.g., HF) | Mild (e.g., TFA) | Fmoc/tBu strategy is generally preferred for sensitive peptides.[6] |
Experimental Workflows and Logical Relationships
The logical flow of a single coupling cycle in SPPS differs significantly between the two strategies, primarily in the deprotection step.
Caption: Comparative workflow of Boc/Bzl and Fmoc/tBu strategies in SPPS.
References
A Comparative Guide to Z-Glu(OBzl)-OH and Boc-Glu(OBzl)-OH Protection Strategies in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups for amino acids is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. Glutamic acid, a frequently incorporated trifunctional amino acid, requires robust protection of both its α-amino and γ-carboxyl groups to prevent unwanted side reactions. This guide provides an objective comparison of two widely used protected glutamic acid derivatives: N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH) and N-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH).
This comparison focuses on their chemical properties, deprotection methods, and performance in peptide synthesis, supported by experimental data and detailed protocols. While this compound is historically significant and still employed in solution-phase synthesis, Boc-Glu(OBzl)-OH has become a cornerstone of the modern Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
Performance and Physical Properties: A Head-to-Head Comparison
The choice between Z- and Boc- protection for the α-amino group of glutamic acid dictates the overall synthetic approach, particularly the deprotection conditions. The following table summarizes the key physical and performance characteristics of this compound and Boc-Glu(OBzl)-OH.
| Feature | This compound | Boc-Glu(OBzl)-OH | Key Considerations |
| Molecular Formula | C₂₀H₂₁NO₆[1][2] | C₁₇H₂₃NO₆[3][4] | Boc-protected version is smaller and lighter. |
| Molecular Weight | 371.38 g/mol [2][5] | 337.37 g/mol [4] | Affects reagent stoichiometry calculations. |
| Melting Point | 74-78 °C | 69-71 °C | Relevant for storage and handling. |
| Solubility | Soluble in DMSO (≥200 mg/mL)[5] | Soluble in DMSO (≥100 mg/mL)[6], DMF (clearly soluble) | Important for reaction solvent selection. |
| α-Amino Protection | Benzyloxycarbonyl (Z) | tert-Butyloxycarbonyl (Boc) | Dictates the Nα-deprotection strategy. |
| Side-Chain Protection | Benzyl (B1604629) ester (OBzl) | Benzyl ester (OBzl) | Both require strong acid or hydrogenolysis for removal. |
| Nα-Deprotection | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH)[7] | Moderate acid (e.g., Trifluoroacetic acid - TFA)[8][9] | Boc deprotection is generally milder and more compatible with SPPS. |
| Orthogonality | Z-group is not orthogonal to other acid-labile groups if strong acid is used for deprotection. It is orthogonal to base-labile groups like Fmoc.[7] | Boc group is orthogonal to the benzyl side-chain protection under mild acid deprotection, allowing for iterative synthesis. | Orthogonality is crucial for complex peptide synthesis. |
| Typical Application | Solution-phase peptide synthesis, older Boc/Bzl strategies[8] | Modern Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy[10] | Boc-Glu(OBzl)-OH is the standard for automated Boc-SPPS. |
| Coupling Efficiency | >99% with modern coupling reagents[9] | ~95-99%, may require double coupling in difficult sequences[10] | Both can achieve high efficiency under optimized conditions. |
| Crude Peptide Purity | Moderate; potential for side products from harsh deprotection[11] | Moderate to high; dependent on sequence and cleavage conditions[11] | Milder Boc deprotection can lead to higher purity. |
| Overall Yield | Moderate; dependent on coupling efficiency and side reactions[11] | High in automated SPPS[11] | The Boc/Bzl strategy in SPPS is known for high yields. |
Deprotection Strategies and Orthogonality
The fundamental difference between this compound and Boc-Glu(OBzl)-OH lies in their Nα-protecting groups, which dictates the deprotection strategy and the overall orthogonality of the protection scheme.
The Z-group is typically removed by catalytic hydrogenolysis, which is a mild method but can be incompatible with sulfur-containing amino acids (cysteine, methionine) or tryptophan.[7] Alternatively, strong acids like HBr in acetic acid can be used, but these harsh conditions can lead to side reactions.[7]
The Boc group, on the other hand, is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[8][9] This allows for a more orthogonal protection strategy in SPPS, where the Nα-Boc group can be selectively removed at each cycle without affecting the benzyl-based side-chain protecting groups. The side-chain benzyl ester (OBzl) on the glutamic acid is then removed at the end of the synthesis, along with cleavage from the resin, using a strong acid like hydrofluoric acid (HF).[10]
Experimental Protocols
Protocol 1: Coupling of Boc-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for the incorporation of a Boc-Glu(OBzl)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Glu(OBzl)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes. Wash thoroughly with DCM or DMF.
-
Coupling:
-
Pre-activate Boc-Glu(OBzl)-OH (3-4 equivalents) with a coupling agent like HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 2-4 hours.
-
-
Washing: Wash the resin with DMF and DCM. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Synthesis of a Dipeptide using this compound
This protocol describes the synthesis of a simple dipeptide in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM and cool to 0°C. Add TEA (1.0 equivalent) dropwise and stir for 15 minutes.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
Coupling Reaction:
-
To the activated this compound solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the mixture for 15 minutes at 0°C.
-
Add the neutralized amino acid ester solution from step 1 to the activated glutamic acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude dipeptide can be purified by silica (B1680970) gel column chromatography.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for peptide synthesis using these two strategies and a simplified representation of a signaling pathway involving a glutamic acid-containing peptide.
Conclusion
The choice between this compound and Boc-Glu(OBzl)-OH is primarily dictated by the intended synthetic methodology. For modern solid-phase peptide synthesis, particularly in automated synthesizers, Boc-Glu(OBzl)-OH is the superior and more commonly used reagent due to the milder Nα-deprotection conditions and the robustness of the overall Boc/Bzl strategy.[11] this compound remains a valuable building block for solution-phase synthesis and in specific cases where its unique deprotection characteristics are advantageous. A thorough understanding of the chemical properties, potential side reactions, and the context of the target peptide is crucial for selecting the most appropriate and successful synthetic strategy.
References
- 1. peptide.com [peptide.com]
- 2. This compound | 5680-86-4 [chemnet.com]
- 3. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 4. Boc-Glu(OBzl)-OH [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Purity Assessment of Peptides Synthesized with Z-Glu(OBzl)-OH
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental validity, safety, and efficacy. The choice of protecting groups for amino acids during solid-phase peptide synthesis (SPPS) directly impacts the impurity profile of the final product. This guide provides a detailed comparison of the purity assessment by High-Performance Liquid Chromatography (HPLC) for peptides synthesized using N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH) versus the more common Fmoc-Glu(OtBu)-OH.
This compound is a key component of the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[1] In this strategy, the temporary Nα-Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more stable Z and Bzl protecting groups are cleaved in the final step with a strong acid, such as hydrofluoric acid (HF).[2] This contrasts with the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which employs Fmoc-Glu(OtBu)-OH and uses a base for Nα-deprotection and TFA for final cleavage.[1] The differences in these chemical approaches lead to distinct impurity profiles that can be effectively analyzed and quantified by HPLC.
Comparative Purity and Side Reactions
The choice between the Boc/Bzl and Fmoc/tBu strategies for incorporating glutamic acid can influence the crude peptide purity and the types of side-products formed. While purity is sequence-dependent, some general trends have been observed.[1]
| Parameter | This compound (Boc/Bzl Strategy) | Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy) | Notes |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% | Purity can be highly dependent on the peptide sequence.[1] |
| Major Side Product Formation | Pyroglutamate, Alkylated products | Aspartimide, Pyroglutamate, Piperidinyl adducts | The side reaction profiles are distinct and heavily influenced by the synthesis conditions.[1] |
Common Impurities in Peptide Synthesis:
-
Deletion Sequences: Failure to complete a coupling reaction results in a peptide chain missing one or more amino acids.[3]
-
Truncated Sequences: Incomplete deprotection can lead to shorter peptide chains.[4]
-
Pyroglutamate Formation: The N-terminal glutamic acid residue can cyclize, particularly during the coupling of the subsequent amino acid.[1]
-
Alkylation: During strong acid cleavage in the Boc/Bzl strategy, the benzyl (B1604629) protecting groups can lead to the alkylation of sensitive residues like tryptophan and methionine if scavengers are not used effectively.[1]
-
Aspartimide Formation: A common side reaction in the Fmoc/tBu strategy, especially at Asp-Gly or Asp-Ser sequences.[1]
-
Oxidation: Methionine and tryptophan residues are susceptible to oxidation.[3][5]
HPLC Methodologies for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for assessing the purity of synthetic peptides.[6][7] This method separates peptides based on their hydrophobicity.[6] The this compound moiety, with its two benzyl groups, significantly increases the hydrophobicity of a peptide, leading to longer retention times compared to its unprotected or OtBu-protected counterparts.[8]
Typical Analytical RP-HPLC Protocol:
A standard protocol for the analytical RP-HPLC of a peptide synthesized using this compound would be as follows. This protocol can be adapted for peptides made with alternative protecting groups, although retention times will vary.
| Parameter | Recommended Conditions | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size) | C18 columns provide excellent retention and separation for a wide range of peptides.[9] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | TFA acts as an ion-pairing agent to improve peak shape.[9] |
| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) | Acetonitrile is the organic modifier that elutes the peptides from the column.[9] |
| Gradient | 5-60% Mobile Phase B over 20-30 minutes | A gradient elution is necessary to separate peptides with varying hydrophobicities.[6][9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns.[9] |
| Detection | UV at 214-220 nm | The peptide backbone absorbs strongly at these wavelengths, allowing for sensitive detection.[10] |
| Column Temperature | 30-45°C | Elevated temperatures can improve peak shape and resolution.[10] |
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A or a mixture of water and acetonitrile to a final concentration of 1 mg/mL.[9][10]
-
Vortex to ensure complete dissolution.[8]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[8][11]
Experimental and Logical Workflows
The following diagrams illustrate the logical considerations when choosing a synthetic strategy and the general workflow for HPLC purity analysis.
Caption: Decision logic for selecting a glutamic acid protection strategy.
Caption: General workflow for HPLC-based peptide purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Orthogonal Protection Strategies Featuring Z-Glu(OBzl)-OH
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. This guide provides an objective comparison of the classical Z-Glu(OBzl)-OH protecting group strategy for glutamic acid against modern alternatives. The performance of each strategy is evaluated based on experimental data, offering a comprehensive resource for making informed decisions in peptide synthesis design.
The Principle of Orthogonal Protection in Peptide Synthesis
In multi-step chemical syntheses, such as solid-phase peptide synthesis (SPPS), orthogonal protecting groups are essential.[1] An ideal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, ensuring that the peptide chain is elongated and modified with high precision.[2][3] The choice of protecting groups for the α-amino group and the side chains of trifunctional amino acids dictates the entire synthetic workflow.[4]
The Z (benzyloxycarbonyl) group for Nα-protection and the OBzl (benzyl ester) for side-chain protection, as seen in this compound, represent a classical approach. Both are typically removed by strong acids or catalytic hydrogenation.[4] This guide will compare this strategy with the more contemporary Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategies, as well as the versatile allyl-based protection.
Comparison of Glutamic Acid Protecting Group Strategies
The selection of a protected glutamic acid derivative significantly impacts coupling efficiency, final peptide purity, and the potential for side reactions.[5] While this compound was historically significant, particularly in Boc/Bzl strategies, modern automated solid-phase peptide synthesis (SPPS) predominantly utilizes Fmoc-Glu(OtBu)-OH.[4][5] Boc-Glu(OBzl)-OH remains a viable option, especially for complex sequences.[4] For specialized applications requiring selective side-chain modification, allyl-protected derivatives like Z-Glu(OAll)-OH offer unique advantages.[6]
| Feature | This compound | Fmoc-Glu(OtBu)-OH | Boc-Glu(OBzl)-OH | Z-Glu(OAll)-OH |
| Nα-Protection | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Z (Benzyloxycarbonyl) |
| Side-Chain Protection | OBzl (Benzyl ester) | OtBu (tert-Butyl ester) | OBzl (Benzyl ester) | OAll (Allyl ester) |
| Nα-Deprotection | Strong Acid (e.g., HBr/AcOH) or Catalytic Hydrogenolysis[7] | Base (e.g., 20% Piperidine (B6355638) in DMF)[8] | Mild Acid (e.g., TFA in DCM)[8] | Strong Acid or Hydrogenolysis |
| Side-Chain Deprotection | Strong Acid (e.g., HF) or Catalytic Hydrogenolysis[9] | Strong Acid (e.g., TFA)[10] | Strong Acid (e.g., HF)[5] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[6] |
| Orthogonality | Quasi-orthogonal in Boc/Bzl strategy.[7] Not orthogonal to other acid-labile groups if strong acid is used for cleavage.[6] | Fully orthogonal in Fmoc/tBu strategy.[4] | Fully orthogonal in Boc/Bzl strategy. | Fully orthogonal to acid- and base-labile groups.[6] |
| Key Advantages | Economical, robust, and stable to both acidic and basic conditions for Nα-deprotection.[6] | Mild deprotection conditions, high yields, and suitable for automated SPPS and sensitive peptides.[4] | Robust and effective, can help disrupt secondary structures in aggregation-prone sequences.[4] | Allows for selective on-resin side-chain modification under mild, neutral conditions.[6] |
| Key Disadvantages | Harsh deprotection conditions (HF or hydrogenation) can lead to side reactions and are not compatible with some residues (e.g., Cys, Met, Trp).[6] Considered a legacy reagent for automated SPPS.[4] | Potential for aspartimide formation in susceptible sequences.[4] | Requires strong acid (HF) for final cleavage, which necessitates specialized equipment.[5] | Higher cost of starting material and catalyst; potential for catalyst inhibition.[6] |
| Common Side Reactions | Pyroglutamate formation at the N-terminus, acid-catalyzed alkylation of sensitive residues.[4] | Aspartimide formation. | Acid-catalyzed side reactions during final cleavage. | Incomplete deprotection if the catalyst is inhibited.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting group strategies. The following protocols outline the general steps for coupling and deprotection.
Protocol 1: Incorporation and Deprotection of this compound (Boc/Bzl Strategy)
This protocol assumes a manual solid-phase synthesis on a Merrifield resin with Boc-protected amino acids.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Nα-Boc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and N,N-dimethylformamide (DMF) (5x).
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes (2x).
-
Washing: Wash the resin with DMF (5x).
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor coupling completion with a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Final Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the side-chain OBzl protecting groups simultaneously using anhydrous hydrogen fluoride (B91410) (HF) with scavengers (e.g., anisole). This requires specialized HF cleavage apparatus.
-
The N-terminal Z-group, if present, can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) of the cleaved peptide in solution.[9]
-
Protocol 2: Incorporation and Deprotection of Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy)
This protocol is for a standard automated or manual SPPS on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes (2x) to remove the Nα-Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH (3 eq.) with a coupling reagent like HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.[8]
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (5x).
-
Final Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the OtBu side-chain protecting group.
-
Precipitate the peptide with cold diethyl ether.[4]
-
Protocol 3: Selective Deprotection of Z-Glu(OAll)-OH Side Chain
This protocol details the selective removal of the allyl side-chain protecting group on-resin.
-
Resin Preparation: Swell the peptide-resin in an appropriate solvent like DCM or a mixture of DCM/DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Prepare a solution of a palladium(0) catalyst, such as Pd(PPh₃)₄ (0.25 eq.), in the reaction solvent. In a separate vessel, prepare a solution of an allyl scavenger, such as phenylsilane (B129415) (PhSiH₃) (20 eq.).
-
Deprotection: Add the scavenger solution to the swollen resin, followed by the catalyst solution. Agitate the mixture at room temperature for 30 minutes to 2 hours.[6]
-
Washing: Drain the reaction solution and wash the resin extensively with DCM and DMF to remove the catalyst and byproducts. The newly exposed carboxylic acid side chain is now available for further modification.
Experimental Workflow for Comparison
To objectively compare the performance of these protecting group strategies, a standardized experimental workflow is essential. This involves synthesizing a model peptide containing glutamic acid using each of the different protected derivatives and analyzing the outcomes.
Conclusion
The choice between this compound and its alternatives is a strategic decision based on the specific requirements of the peptide synthesis. For modern automated SPPS, Fmoc-Glu(OtBu)-OH is generally the superior choice due to its mild deprotection conditions, high efficiency, and compatibility with a wide range of chemistries.[4][5] Boc-Glu(OBzl)-OH remains a robust option for specific applications, particularly in large-scale synthesis or for sequences prone to aggregation.[8]
This compound, while largely a legacy reagent for automated solid-phase synthesis, can still be valuable in solution-phase synthesis or when its specific stability profile is advantageous.[4][5] For complex synthetic routes requiring on-resin side-chain modifications, the orthogonality of allyl-based protection, as in Z-Glu(OAll)-OH, is indispensable.[6] A thorough understanding of the chemical properties, potential side reactions, and the overall synthetic strategy is paramount for selecting the most appropriate glutamic acid derivative to ensure the successful synthesis of the target peptide.
References
- 1. biosynth.com [biosynth.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Glutamic Acid Incorporation: Comparing Alternatives to Z-Glu(OBzl)-OH
For researchers, scientists, and drug development professionals, the precise incorporation of glutamic acid into peptide sequences is a critical step in the synthesis of a wide array of bioactive molecules. Historically, N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH) has been a staple in peptide chemistry. However, the evolution of solid-phase peptide synthesis (SPPS) has introduced a range of alternatives, each with distinct advantages and disadvantages. This guide provides an objective comparison of the performance of this compound with its modern counterparts, supported by experimental data, detailed protocols, and workflow visualizations to inform the selection of the most appropriate derivative for your research needs.
The primary alternatives to this compound are intrinsically linked to the two dominant strategies in SPPS: the Boc/Bzl and Fmoc/tBu protection schemes.[1] this compound is a component of the traditional Boc/Bzl strategy, which relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more stable benzyl-based side-chain protecting groups.[2] The modern Fmoc/tBu strategy, on the other hand, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection, offering a fully orthogonal system.[1]
Performance Comparison of Glutamic Acid Derivatives
The choice of a protected glutamic acid derivative significantly impacts key performance metrics in peptide synthesis, including coupling efficiency, crude peptide purity, overall yield, and the propensity for side reactions such as racemization. The following tables summarize the key characteristics and performance of this compound and its primary alternatives.
Table 1: Key Characteristics of Protected Glutamic Acid Derivatives
| Feature | This compound | Boc-Glu(OBzl)-OH | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH |
| Nα-Protection | Z (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Side-Chain Protection | OBzl (Benzyl ester) | OBzl (Benzyl ester) | OtBu (tert-Butyl ester) | OAll (Allyl ester) |
| Primary Synthesis Strategy | Solution-Phase / Boc-SPPS | Boc-SPPS | Fmoc-SPPS | Fmoc-SPPS |
| Nα-Deprotection Condition | Catalytic Hydrogenolysis or Strong Acid | Mild Acid (e.g., TFA) | Mild Base (e.g., 20% Piperidine (B6355638) in DMF) | Mild Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Deprotection | Catalytic Hydrogenolysis or Strong Acid (e.g., HF) | Strong Acid (e.g., HF) | Moderate Acid (e.g., TFA) | Palladium(0)-catalyzed cleavage |
| Orthogonality | Not fully orthogonal in Boc-SPPS | Not fully orthogonal | Fully orthogonal to Fmoc | Fully orthogonal to Fmoc and tBu |
Table 2: Comparative Performance Data in Peptide Synthesis
| Performance Metric | Boc/Bzl Strategy (using Boc-Glu(OBzl)-OH) | Fmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH) | Key Findings and Citations |
| Average Crude Peptide Yield | 71% | 60% | In a study synthesizing 50 different peptides, the Boc/Bzl strategy showed a higher average yield under standardized conditions.[3] |
| Average Crude Peptide Purity | 70% | 46% - 65% | The same study also demonstrated a higher average purity for the Boc/Bzl strategy.[3] However, purity in Fmoc-SPPS can be significantly improved with high-purity monomers.[4] |
| Racemization Potential | Moderate | Low to Moderate | Racemization is influenced by the coupling reagent and conditions. The use of sterically hindered bases and additives like HOBt can suppress racemization in both strategies.[5] Specific quantitative data for glutamic acid derivatives is limited, but Fmoc-amino acids can be prone to racemization if pre-activation times are prolonged.[6] |
| Handling of Hydrophobic/Aggregation-Prone Peptides | More Favorable | More Susceptible to Aggregation | The repetitive acid treatment in Boc-SPPS helps to disrupt secondary structures and improve the solubility of aggregating sequences.[4][7] |
| Compatibility with Post-Translational Modifications (PTMs) | Limited | High | The milder cleavage conditions of the Fmoc/tBu strategy are more compatible with sensitive modifications.[8] |
Common Side Reactions
Both the Boc/Bzl and Fmoc/tBu strategies are susceptible to side reactions involving glutamic acid residues, which can affect the final peptide's purity and yield.
Side Reactions with this compound and Boc-Glu(OBzl)-OH (Boc/Bzl Strategy):
-
Pyroglutamate Formation: N-terminal glutamic acid can cyclize to form a pyroglutamyl residue, particularly during the coupling of the subsequent amino acid.[2]
-
Acid-Catalyzed Side Reactions: During the final cleavage with strong acids like HF, the benzyl (B1604629) protecting groups can lead to the alkylation of sensitive residues such as tryptophan and methionine if scavengers are not used effectively.[2]
-
Incomplete Deprotection: Catalytic hydrogenation for the removal of Z or Bzl groups can sometimes be inefficient, leading to incomplete deprotection.[2]
Side Reactions with Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy):
-
Aspartimide Formation: Although more commonly associated with aspartic acid, glutamic acid residues can also undergo this side reaction, where the peptide backbone nitrogen attacks the side-chain carbonyl, forming a cyclic imide. This is particularly problematic during piperidine-mediated Fmoc deprotection.[2]
-
Pyroglutamate Formation: Similar to the Boc/Bzl strategy, N-terminal glutamic acid can form pyroglutamate.[2]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin.[5]
Experimental Protocols
Detailed methodologies for the incorporation of the main alternatives to this compound in solid-phase peptide synthesis, along with protocols for peptide analysis, are provided below.
Protocol 1: Incorporation of Boc-Glu(OBzl)-OH in Boc-SPPS
This protocol assumes the use of a Merrifield resin and Boc-protected amino acids.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group from the preceding amino acid by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Washing: Wash the resin with DCM (5x).
-
Coupling:
-
In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
After the final coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) at 0°C for 1 hour in the presence of scavengers (e.g., anisole).
-
Evaporate the HF and precipitate the crude peptide in cold diethyl ether.
-
Protocol 2: Incorporation of Fmoc-Glu(OtBu)-OH in Fmoc-SPPS
This protocol assumes the use of a Rink Amide resin and Fmoc-protected amino acids.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes (repeat once).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 1 hour.
-
Monitor coupling completion with a Kaiser test.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours.[9]
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Protocol 3: Analytical HPLC for Peptide Purity
This protocol outlines a standard method for determining the purity of a synthesized peptide.[1]
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is typical.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Protocol 4: Racemization Analysis by Amino Acid Analysis
This protocol describes the steps to determine the extent of racemization by hydrolyzing the peptide and analyzing the resulting amino acids using chiral chromatography.
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide (approx. 100 nmol) in a hydrolysis tube.[10]
-
Add 6N DCl in D₂O to the tube. The use of deuterated acid and water allows for the correction of any racemization that occurs during the hydrolysis step itself.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the acid under vacuum.
-
-
Sample Preparation: Re-dissolve the amino acid hydrolysate in a suitable buffer for chiral chromatography.
-
Chiral HPLC or GC Analysis:
-
Inject the sample onto a chiral column capable of separating D- and L-amino acid enantiomers.
-
Use a suitable mobile phase and detection method (e.g., mass spectrometry to distinguish between deuterated and non-deuterated species).
-
Quantify the amount of the D-enantiomer of glutamic acid relative to the L-enantiomer to determine the percentage of racemization.
-
Visualizing the Workflow and Chemical Strategies
To better understand the experimental workflows and the relationships between the different protecting group strategies, the following diagrams are provided.
Biological Context: The Renin-Angiotensin System
Many bioactive peptides containing glutamic acid play crucial roles in physiological signaling pathways. A prominent example is the inhibition of the Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin System (RAS), which is central to the regulation of blood pressure.[9] ACE inhibitors often mimic the substrate of ACE and may contain glutamic acid residues that are critical for their binding and inhibitory activity.
Conclusion
The choice of a protected glutamic acid derivative is a critical decision in peptide synthesis that depends on the specific requirements of the target peptide and the overall synthetic strategy. While this compound and the broader Boc/Bzl strategy offer robustness, particularly for hydrophobic and aggregation-prone sequences, the modern Fmoc/tBu strategy utilizing Fmoc-Glu(OtBu)-OH provides the advantages of milder reaction conditions and orthogonality, making it highly suitable for complex peptides and those with sensitive modifications.[3][4] Furthermore, derivatives like Fmoc-Glu(OAll)-OH offer an additional layer of orthogonal protection, enabling advanced synthetic manipulations such as on-resin cyclization. A thorough understanding of the chemical principles, potential side reactions, and analytical methods for quality control is essential for the successful synthesis of glutamic acid-containing peptides for research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Untitled Document [ucl.ac.uk]
Z vs. Fmoc: A Comparative Guide to Amino-Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate N-α-protecting group is a critical decision that profoundly impacts the yield, purity, and overall success of peptide synthesis. This guide provides an in-depth, objective comparison of two cornerstone protecting groups: the classic Benzyloxycarbonyl (Z or Cbz) group and the modern 9-fluorenylmethoxycarbonyl (Fmoc) group. We will delve into their respective advantages in specific applications, supported by experimental data and detailed protocols.
At a Glance: Key Differences Between Z and Fmoc Protecting Groups
The Z-group, a pioneer in peptide chemistry, is traditionally associated with solution-phase synthesis and is prized for its stability.[1] In contrast, the Fmoc group has become the gold standard for solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions.[1] The fundamental difference in their deprotection chemistry forms the basis of their distinct applications and orthogonality.
Quantitative Performance Comparison
The choice between a Z-based and an Fmoc-based strategy can significantly influence the outcome of a peptide synthesis. The following table summarizes the expected quantitative results for the synthesis of a model decapeptide containing a single glutamic acid residue, comparing a traditional Boc/Bzl (utilizing Z-group for side-chain protection) strategy with the more common Fmoc/tBu strategy.
| Parameter | Z-Glu-OBzl (Boc/Bzl Strategy) | Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy) | Key Considerations |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% | Purity is sequence-dependent. The Fmoc strategy can be more susceptible to side reactions like aspartimide formation.[2] |
| Overall Yield | ~50-60% | ~45-55% | For routine sequences, the Boc/Bzl strategy can sometimes offer higher yields.[2] |
| Major Side Product Formation | Pyroglutamate, Alkylated products | Aspartimide, Pyroglutamate, Piperidinyl adducts | Side reaction profiles are distinct and heavily dependent on the synthesis conditions.[2] |
| Coupling Efficiency | >99% | >99% | With modern coupling reagents, both strategies can achieve high coupling efficiencies.[2] |
| Deprotection Conditions | Nα-Boc: 50% TFA in DCMFinal (Z/Bzl): HF or Catalytic Hydrogenation | Nα-Fmoc: 20% Piperidine (B6355638) in DMFFinal (tBu): 95% TFA | The Z-group's removal requires harsher conditions (strong acid or hydrogenation) compared to the mild basic deprotection of Fmoc.[3] |
Advantages of the Z-Protecting Group in Specific Applications
While Fmoc chemistry dominates many contemporary peptide synthesis labs, the Z-group offers distinct advantages in several key areas:
1. Solution-Phase and Convergent Synthesis: The Z-group is a cornerstone of classical solution-phase peptide synthesis.[4] Its stability under both acidic and basic conditions makes it ideal for the synthesis of peptide fragments that will be subsequently coupled in a convergent or fragment condensation approach.[5] This strategy can improve the overall efficiency and purity of large peptide synthesis.
2. Orthogonal Protection Schemes: The Z-group's stability to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal makes it an excellent choice for orthogonal protection strategies.[6][7] For instance, the ε-amino group of lysine (B10760008) can be protected with a Z-group, while the α-amino group is protected with Fmoc, allowing for selective deprotection and modification of the side chain.
3. Reduced Risk of Specific Side Reactions: The basic conditions used for Fmoc deprotection can lead to side reactions such as aspartimide formation, particularly in sequences containing aspartic acid.[2] The use of a Z-group for N-terminal protection, with its acidic or hydrogenolytic deprotection, can mitigate these base-labile side reactions.
4. Resistance to Racemization: Z-protected amino acids are known for their resistance to racemization during activation and coupling, a crucial factor for maintaining the stereochemical integrity of the final peptide.[3]
5. Synthesis of Peptides with Base-Sensitive Moieties: For peptides containing functionalities that are sensitive to the basic conditions of Fmoc deprotection, the Z-group provides a robust alternative. Its removal via catalytic hydrogenation is performed under neutral pH, preserving the integrity of such sensitive groups.[8]
Experimental Protocols
Protocol 1: Z-Group Protection of an Amino Acid
Objective: To introduce the Benzyloxycarbonyl (Z) protecting group onto the α-amino group of an amino acid.
Materials:
-
Amino acid
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in a 10% sodium carbonate solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Add benzyl chloroformate and a solution of sodium carbonate in dioxane dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours.
-
Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with dilute HCl to precipitate the Z-protected amino acid.
-
Filter, wash with cold water, and dry the product.
Protocol 2: Z-Group Deprotection via Catalytic Hydrogenation
Objective: To remove the Z-protecting group from a peptide.
Materials:
-
Z-protected peptide
-
Palladium on charcoal (Pd/C, 10%)
-
Methanol (or another suitable solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Protocol 3: Standard Fmoc-SPPS Deprotection
Objective: To remove the Fmoc-protecting group during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide bound to a solid support (resin)
-
20% Piperidine in N,N-dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for a specified time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Visualizing the Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Comparison of Z-group and Fmoc-group deprotection pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. An alternative solid phase peptide fragment condensation protocol with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Coupling Reagents for Z-Glu(OBzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereochemically pure formation of amide bonds is a cornerstone of peptide synthesis. The choice of coupling reagent is critical for maximizing yields and minimizing side reactions, particularly when incorporating protected amino acids like N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH). This guide provides an objective comparison of common coupling reagents used for this purpose, supported by experimental data and detailed protocols to aid in methodological selection.
This compound is a frequently used building block where the urethane-based Z-group helps suppress racemization.[1] However, the glutamic acid side chain introduces a significant risk of intramolecular cyclization, leading to the formation of a pyroglutamate (B8496135) byproduct.[2][3] This side reaction is influenced by factors such as base concentration, temperature, and reaction time.[2] Therefore, selecting an appropriate coupling reagent and optimizing reaction conditions are paramount for a successful synthesis.
Comparison of Common Coupling Reagents
A variety of coupling reagents are available, each with distinct advantages and disadvantages in terms of efficiency, cost, and side reaction profile. The most common classes include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.[1]
| Coupling Reagent Class | Examples | Typical Reaction Time | Reported Yield | Purity | Key Side Products & Remarks |
| Carbodiimides | DIC / HOBt | 2-4 hours | Good-Excellent | Good | Side Products: N-acylurea, pyroglutamate.[2][4] Remarks: Cost-effective and widely used. HOBt is essential to suppress racemization and N-acylurea formation. The diisopropylurea byproduct of DIC is soluble in common organic solvents.[1][5] |
| Phosphonium Salts | PyBOP | 1-2 hours | Excellent | Very Good | Side Products: Low racemization. The byproduct HMPA from the related BOP reagent is carcinogenic.[1] Remarks: High coupling efficiency. Byproducts are generally soluble but can be difficult to remove.[6] |
| Aminium/Uronium Salts | HBTU, HATU | 30-60 minutes | Excellent | Excellent | Side Products: Minimal racemization.[5] Remarks: HATU offers very rapid reaction rates and is highly efficient for sterically hindered couplings.[1][6] It is generally considered one of the most effective reagents for minimizing side reactions.[6] |
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of this compound to an amino acid ester. These should be optimized for specific substrates and scales.
Protocol 1: DIC/HOBt Mediated Coupling
This classic method is cost-effective but requires careful temperature control to minimize side reactions.[2]
Materials:
-
This compound (1.2 equivalents)
-
Amino acid ester hydrochloride (1.0 equivalent)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Neutralization: Suspend the amino acid ester hydrochloride in anhydrous DCM. Cool to 0 °C in an ice bath. Add DIEA or TEA dropwise and stir for 20 minutes.
-
Activation: In a separate flask, dissolve this compound and HOBt in anhydrous DCM.[7] Cool the solution to 0 °C.
-
Add DIC to the this compound solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.[1]
-
Coupling: Transfer the neutralized amino acid ester solution from step 1 to the activated mixture from step 3.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring completion by TLC or LC-MS.[2]
-
Work-up: Filter the reaction mixture to remove any precipitated urea. Wash the organic phase sequentially with 5% NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[1] Purify the crude product by column chromatography.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient modern reagent known for rapid reaction times and low racemization levels, making it ideal for challenging couplings.[1][6]
Materials:
-
This compound (1.2 equivalents)
-
Amino acid ester hydrochloride (1.0 equivalent)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a reaction vessel, dissolve this compound and HATU in anhydrous DMF.[1]
-
Add DIEA to the solution and stir at room temperature for 2-5 minutes. The solution will typically change color, indicating the formation of the active ester.[1][8]
-
Coupling: Add the amino acid ester (as a solid or in a minimal amount of DMF) to the pre-activated solution. Note: If starting from the hydrochloride salt, it should be neutralized separately or an additional equivalent of base should be added.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring completion by TLC or LC-MS.[1]
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic phase sequentially with 1N HCl, 5% NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
To better illustrate the processes described, the following diagrams outline the experimental workflow and the logical comparison of the coupling reagents.
Caption: General workflow for a solution-phase peptide coupling reaction.
Caption: Logical comparison of key features for selected coupling reagents.
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable with a careful selection of coupling reagents and reaction conditions. While classic carbodiimide methods like DIC/HOBt are cost-effective and reliable, they require longer reaction times and careful control to minimize side-product formation.[1][2] Modern aminium and phosphonium salt reagents, particularly HATU, offer superior efficiency, faster reaction rates, and a lower risk of side reactions, making them the preferred choice for complex or sterically hindered couplings where purity and speed are critical.[1][6] The choice of reagent should be tailored to the specific synthetic challenge, considering factors such as scale, cost, and the desired purity of the final peptide.
References
Validating Peptide Sequences Containing Z-Glu(OBzl)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of synthetic peptides is a critical step to ensure identity, purity, and quality. Peptides incorporating protected amino acids, such as N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH), present unique analytical challenges due to the presence of bulky, hydrophobic, and potentially labile protecting groups. This guide provides an objective comparison of primary analytical techniques for the validation of such peptides, supported by experimental data and detailed methodologies.
The validation process for peptides containing this compound, which are typically synthesized using a Boc/Bzl protection strategy, involves a multi-faceted approach to confirm the sequence and assess purity.[1][2] The use of orthogonal methods—distinct analytical techniques based on different physicochemical principles—provides a high degree of confidence in the results.[1] This guide focuses on the three cornerstone techniques for peptide characterization: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]
Comparative Overview of Analytical Techniques
A combination of chromatographic and spectroscopic methods is essential for the unambiguous validation of a peptide containing this compound. Each technique provides different, complementary information regarding the peptide's identity and purity.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Purity assessment, quantification, separation of impurities.[3] | Molecular weight confirmation, sequence verification (MS/MS).[5] | Definitive structural elucidation, confirmation of protecting group presence and integrity.[6] |
| Strengths | High resolution and sensitivity, robust and reproducible, excellent for detecting closely related impurities (e.g., deletion sequences).[7] | Extremely high mass accuracy, provides direct evidence of covalent structure, can identify post-translational modifications or side-products.[5] | Provides detailed atomic-level structural information, can distinguish isomers, non-destructive.[8] |
| Limitations | Does not provide direct structural information; retention time can be influenced by peptide conformation.[9] | Potential for protecting group cleavage in acidic matrices (e.g., MALDI); ionization efficiency can be sequence-dependent.[10] | Lower sensitivity compared to HPLC and MS, complex spectra for large peptides, requires higher sample concentration.[8] |
| Key Output | Chromatogram showing purity (%) and retention time (min). | Mass spectrum (m/z) confirming molecular weight. | 1D (¹H, ¹³C) and 2D spectra showing chemical shifts and correlations. |
I. High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the most widely used technique for assessing the purity of synthetic peptides.[3][11] The presence of the hydrophobic Z and Benzyl (B1604629) protecting groups in this compound significantly increases the peptide's retention on nonpolar stationary phases (e.g., C18), which must be accounted for in method development.[12]
Illustrative HPLC Purity Data
The following table presents example data for the analysis of a crude peptide containing a this compound residue after cleavage from the resin.
| Parameter | Typical Result | Key Considerations |
| Crude Peptide Purity | 75-85%[2] | Highly sequence-dependent. Impurities may include deletion sequences or products of side reactions from cleavage.[12] |
| Main Peak Retention Time | Variable | Depends on the overall sequence hydrophobicity, column chemistry, and gradient. Protected peptides have significantly longer retention times than their deprotected counterparts.[12] |
| Post-Purification Purity | >95% | The goal of preparative HPLC is to achieve high purity for subsequent use.[12] |
Experimental Protocol: RP-HPLC Analysis
This protocol outlines a general method for the analytical RP-HPLC validation of a protected peptide.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent like DMF or DMSO, then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a final concentration of 1 mg/mL.[12]
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A shallow gradient is often required for peptides. A typical starting point is a linear gradient from 5% to 60% Mobile Phase B over 30-40 minutes.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.[14]
-
-
Analysis: Inject 10-20 µL of the sample solution. The purity is calculated by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area.
II. Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming that the correct peptide was synthesized by providing a precise molecular weight.[5] For peptides containing protecting groups, Electrospray Ionization (ESI-MS) is often preferred. Care must be taken with Matrix-Assisted Laser Desorption/Ionization (MALDI) MS, as common acidic matrices can cause partial cleavage of acid-labile protecting groups like the Boc group, though the Z and Bzl groups are more stable.[10]
Illustrative Mass Spectrometry Data
| Parameter | Example: Z-Glu(OBzl)-Ala-Phe-OH | Key Considerations |
| Chemical Formula | C₃₆H₄₁N₃O₈ | --- |
| Theoretical Mass (Monoisotopic) | 643.29 g/mol | Calculated based on the exact mass of the most abundant isotopes. |
| Observed Mass [M+H]⁺ | 644.30 m/z | The protonated molecular ion is commonly observed in ESI-MS. |
| Observed Mass [M+Na]⁺ | 666.28 m/z | Sodium adducts are frequently seen and should be accounted for. |
Experimental Protocol: LC-MS Analysis
This protocol combines HPLC separation with ESI-MS detection for robust validation.
-
LC System: Use the same HPLC conditions as described above, but typically with a smaller column internal diameter (e.g., 2.1 mm) and a lower flow rate (e.g., 0.2-0.4 mL/min).
-
MS System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.
-
Scan Range: A range of 400-2000 m/z is typically sufficient for most protected peptides.
-
-
Data Acquisition: Acquire mass spectra across the entire HPLC elution profile.
-
Data Analysis: Extract the mass spectrum corresponding to the main HPLC peak. Compare the observed m/z values of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M+2H]²⁺) with the calculated theoretical masses to confirm the peptide's identity.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine purity checks, NMR is a powerful, non-destructive technique for the definitive structural elucidation of a synthetic peptide.[5][6] For a peptide containing this compound, ¹H NMR can explicitly confirm the presence of the benzylic protons from the Z and OBzl protecting groups, which have characteristic chemical shifts.
Illustrative ¹H NMR Data
| Protons | Typical Chemical Shift (δ, ppm) | Key Features |
| Aromatic (Z and OBzl) | 7.2 - 7.4 ppm | A complex multiplet integrating to 10 protons, confirming the presence of both benzyl groups. |
| Benzylic CH₂ (Z group) | ~5.1 ppm | A singlet integrating to 2 protons. |
| Benzylic CH₂ (OBzl group) | ~5.2 ppm | A singlet integrating to 2 protons. |
| Peptide Backbone (α-H) | 4.0 - 4.6 ppm | Region for the alpha protons of the amino acid residues. |
| Peptide Backbone (NH) | 7.0 - 8.5 ppm | Amide proton region. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, lyophilized peptide in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it effectively solubilizes peptides and reveals amide protons.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for adequate resolution.
-
Experiment: Standard 1D proton spectrum acquisition.
-
Parameters: 16-64 scans are typically sufficient.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign the chemical shifts. The presence of signals around 5.1-5.2 ppm and 7.3 ppm with the correct integrations (2H, 2H, and 10H respectively) provides strong evidence for the integrity of the this compound residue.
Visualization of Validation Workflows
Effective validation relies on a logical workflow and the application of orthogonal techniques to build a complete picture of the peptide's quality.
Caption: Workflow for the synthesis and validation of a protected peptide.
Caption: The principle of using orthogonal methods for robust validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijsra.net [ijsra.net]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Z-Glu(OBzl)-OH proper disposal procedures
Proper disposal of Z-Glu(OBzl)-OH, also known as N-Carbobenzyloxy-L-glutamic acid 5-benzyl ester, is crucial for maintaining laboratory safety and environmental compliance. While not classified as a hazardous substance under all regulations, it requires careful handling and disposal through designated chemical waste streams.[1][2][3] Adherence to institutional and local environmental regulations is mandatory.[1][2][4]
Key Safety and Handling Information
Before disposal, it is essential to be aware of the handling precautions and potential hazards associated with this compound. Standard laboratory safety procedures should always be followed.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, appropriate PPE must be worn. This includes:
-
Chemical-resistant gloves[5]
-
A lab coat[5]
-
In case of dust generation, a dust respirator is recommended[1][5]
Potential Hazards:
-
May be harmful if inhaled, swallowed, or absorbed through the skin.[1][4]
-
May cause irritation to the eyes, skin, and respiratory tract.[1][4]
-
Hazardous decomposition products upon combustion include oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][4]
Compound Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₁NO₆ | [1] |
| Molecular Weight | 371.4 g/mol | [6][7] |
| Appearance | White solid | [6] |
| Melting Point | 97 - 98 °C / 206.6 - 208.4 °F | [8] |
| Storage Temperature | 0 - 8 °C (32 - 46.4 °F) | [1][6] |
Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
Detailed Disposal Protocols
The proper disposal of this compound and its associated waste is a critical component of laboratory safety. The following protocols provide step-by-step guidance.
Waste Segregation and Collection
Proper segregation of chemical waste at the source is essential for safe and compliant disposal.[9]
-
Solid Waste:
-
Collect any unused, expired, or waste solid this compound in its original container or a new, clearly labeled, and sealable container.
-
Place contaminated disposables such as gloves, weigh boats, and paper towels directly into a designated solid hazardous waste container.[9][10]
-
Ensure the solid waste container is kept closed when not in use.
-
-
Liquid Waste:
-
Collect all aqueous or solvent solutions containing this compound in a designated, properly labeled hazardous liquid waste container.[9]
-
Crucially, do not dispose of solutions containing this compound down the drain. [9][10]
-
Avoid mixing this waste with other incompatible waste streams. Consult your institution's Environmental Health and Safety (EHS) guidelines for specific instructions.[9]
-
Decontamination of Labware
-
Disposable Labware: Items such as pipette tips and plastic tubes that have been in contact with this compound should be discarded directly into the solid hazardous waste container.[9]
-
Non-disposable Glassware:
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
This rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
After thorough decontamination, the glassware can be washed according to standard laboratory procedures.[9]
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
-
Final Cleanup: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[9]
Final Disposal
All waste containers must be securely sealed, properly labeled with their contents, and stored in a designated secondary containment area away from incompatible materials.[9] Disposal must be carried out in accordance with federal, state, and local environmental control regulations.[1][2] Arrange for pickup and final disposal by your institution's EHS department or a licensed hazardous waste management company.[9] In some cases, disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 297875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. puretidestherapy.com [puretidestherapy.com]
Personal protective equipment for handling Z-Glu(OBzl)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Z-Glu(OBzl)-OH, a glutamic acid derivative commonly used in peptide synthesis.[1] Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a white solid, a comprehensive set of personal protective equipment should be worn to prevent exposure.[2][3] Although some safety data sheets indicate no known physical, chemical, or human health hazards, the substance may cause irritation upon contact with skin, eyes, or the respiratory tract.[2][4]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves |
| Eye Protection | Safety Glasses | Splash goggles are recommended[2] |
| Body Protection | Lab Coat | A standard laboratory coat is sufficient[2] |
| Respiratory Protection | Dust Respirator | Use in poorly ventilated areas or when generating dust[2] |
Note: For large spills, a full suit and boots are recommended. A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product in emergency situations. It is always advisable to consult a specialist before handling this product for the first time.[2]
Operational and Disposal Plans
Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection.
Handling and Storage:
-
Keep the container tightly closed and store in a cool place, not exceeding 5°C (41°F).[2]
-
Avoid contact with heat and sources of ignition.[2]
-
Handle in a well-ventilated area to avoid inhaling dust.[2] Process enclosures, local exhaust ventilation, or other engineering controls should be used to keep airborne levels below recommended exposure limits.[2]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]
Spill Response:
-
Small Spills: Use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.[2]
-
Large Spills: Use a shovel to transfer the material into a suitable waste disposal container.[2] Avoid generating dust.
Disposal:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
Experimental Protocol: Handling this compound
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
Materials:
-
This compound solid
-
Appropriate solvents (as required by the specific experiment)
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Fume hood
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Weighing: Conduct all weighing operations within a fume hood to minimize the risk of dust inhalation. Place a weighing paper or boat on the analytical balance. Use a clean spatula to transfer the desired amount of this compound from its container onto the weighing paper.
-
Dissolving: If the experimental procedure requires a solution, transfer the weighed solid into a beaker or flask within the fume hood. Slowly add the specified solvent to the solid while gently stirring to dissolve.
-
Reaction Setup: Once the solid is dissolved or suspended, proceed with the experimental setup as required.
-
Post-Handling: After use, tightly seal the container of this compound. Clean any contaminated surfaces and equipment.
-
Hand Washing: Always wash your hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Handling Workflow for this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
